Sevelamer hydrochloride
Description
Properties
IUPAC Name |
2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNXRSIBRKBJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.C1C(O1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152751-57-0 | |
| Record name | Sevelamer hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152751-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Sevelamer Hydrochloride: A Core Mechanism of Action in Hyperphosphatemia Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sevelamer hydrochloride stands as a cornerstone in the management of hyperphosphatemia, a critical concern in patients with chronic kidney disease (CKD). This non-absorbable, calcium-free phosphate binder effectively reduces intestinal phosphate absorption, thereby mitigating the downstream consequences of elevated serum phosphorus. Beyond its primary phosphate-binding capacity, this compound exhibits a range of pleiotropic effects, including lipid modulation and potential anti-inflammatory and anti-atherogenic properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from pivotal clinical trials, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions and therapeutic effects.
Core Mechanism of Action: Intestinal Phosphate Sequestration
This compound is a cross-linked polymer of polyallylamine hydrochloride. It is not absorbed from the gastrointestinal (GI) tract and exerts its therapeutic effect entirely within the gut lumen.[1][2] The primary mechanism of action involves the binding of dietary phosphate through a process of ion exchange.
In the acidic environment of the stomach, the amine groups of the sevelamer polymer become protonated. As the polymer transits to the more alkaline environment of the small intestine, where the majority of dietary phosphate is absorbed, these protonated amines readily interact with negatively charged phosphate ions.[3] This ionic interaction forms an insoluble sevelamer-phosphate complex that is subsequently excreted in the feces, thereby preventing the absorption of dietary phosphate into the bloodstream.[3][4]
The efficiency of this binding process is dependent on the pH of the intestinal lumen and the concentration of phosphate. In vitro studies have demonstrated that this compound effectively binds phosphate across a range of pH values relevant to the small intestine.[5]
Quantitative Analysis of Phosphate-Lowering Efficacy
Numerous clinical trials have demonstrated the efficacy of this compound in reducing serum phosphorus levels in patients with hyperphosphatemia, particularly those with end-stage renal disease (ESRD) on dialysis.
| Clinical Trial / Study | Patient Population | Treatment Duration | Mean Baseline Serum Phosphorus (mg/dL) | Mean Reduction in Serum Phosphorus (mg/dL) | Reference |
| Sze et al. (Meta-Analysis) | Hemodialysis patients | Varied | Not specified | -0.22 (vs. Calcium-based binders) | [6] |
| Chertow et al. | Hemodialysis patients | 4 weeks | 7.5 ± 1.4 | -2.0 ± 1.6 | [7] |
| Gallieni et al. | Hemodialysis patients | 16 weeks | ~7.2 | ~-2.2 | [8] |
| A randomized trial of this compound (RenaGel) with and without supplemental calcium | Hemodialysis patients | 12 weeks | ~7.8 | -2.4 (sevelamer alone) | [8] |
| Prospective randomized multicenter trial | Hemodialysis patients | 4 weeks | ~7.1 | Additive effect with calcium carbonate | [7] |
Pleiotropic Effects Beyond Phosphate Binding
Beyond its primary role as a phosphate binder, this compound has been shown to exert several other beneficial effects, contributing to a more comprehensive management of CKD-related complications.
Lipid-Lowering Effects
This compound also functions as a bile acid sequestrant.[3] By binding to bile acids in the intestine, it disrupts their enterohepatic circulation. This interruption stimulates the liver to upregulate the synthesis of bile acids from cholesterol, leading to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels.[3]
| Clinical Trial / Study | Patient Population | Treatment Duration | Mean Reduction in LDL Cholesterol (%) | Reference |
| Chertow et al. | Hemodialysis patients | 8 weeks | 29.9 | [9] |
| Navaneethan et al. (Meta-Analysis) | CKD patients | Varied | Significant reduction vs. calcium-based binders | [7] |
| A prospective, randomized open-label trial | Hemodialysis patients | 48 weeks | Significant reduction | [10] |
Modulation of the FGF23-Klotho Axis
Fibroblast growth factor 23 (FGF23) is a hormone that regulates phosphate and vitamin D metabolism. In CKD, FGF23 levels are markedly elevated and are associated with adverse cardiovascular outcomes. This compound has been shown to reduce serum FGF23 levels, likely as a consequence of decreased intestinal phosphate absorption.[10][11] This reduction in FGF23 may, in turn, lead to an increase in the levels of its co-receptor, Klotho, which has protective effects on the cardiovascular system.[10][12]
Effects on Uremic Toxins and Inflammation
This compound has been shown to bind to certain uremic toxins in the gut, such as advanced glycation end products (AGEs) and some gut-derived microbial metabolites.[9] By preventing their absorption, sevelamer may help to reduce the systemic burden of these toxins, which are implicated in the chronic inflammation and oxidative stress associated with CKD.[9]
Experimental Protocols
In Vitro Phosphate Binding Assay
This protocol provides a standardized method for determining the phosphate binding capacity of this compound in a laboratory setting.
Materials:
-
This compound powder
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Incubator shaker set at 37°C
-
Centrifuge
-
Ion chromatograph or a colorimetric phosphate assay kit
Procedure:
-
Preparation of Phosphate Solutions: Prepare a series of standard phosphate solutions of known concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 30, 40 mM) in deionized water. Adjust the pH of these solutions to mimic the intestinal environment (e.g., pH 7.0).
-
Incubation: Accurately weigh a fixed amount of this compound powder (e.g., 100 mg) into separate tubes. Add a defined volume (e.g., 10 mL) of each phosphate standard solution to the respective tubes.
-
Equilibration: Incubate the tubes in a shaker at 37°C for a predetermined time to allow for equilibrium binding to be reached (e.g., 2 hours).
-
Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the sevelamer-phosphate complex.
-
Quantification of Unbound Phosphate: Carefully collect the supernatant and measure the concentration of unbound phosphate using ion chromatography or a colorimetric assay.
-
Calculation of Binding Capacity: The amount of phosphate bound to sevelamer is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is typically expressed as mmol of phosphate bound per gram of sevelamer.
Representative Clinical Trial Protocol for Efficacy Evaluation
This outlines a typical study design to assess the efficacy of this compound in a clinical setting.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Adult patients with CKD Stage 5 on hemodialysis with hyperphosphatemia (serum phosphorus > 5.5 mg/dL) after a 2-week washout of all phosphate binders.
Intervention:
-
Treatment Group: this compound (e.g., 800 mg tablets) administered three times daily with meals. The dose is titrated based on serum phosphorus levels to a maximum of 7.2 g/day .
-
Control Group: Placebo administered on the same schedule.
Duration: 12 weeks of treatment followed by a 2-week post-treatment washout.
Primary Endpoint: Change in serum phosphorus concentration from baseline to the end of the treatment period.
Secondary Endpoints:
-
Proportion of patients achieving target serum phosphorus levels (e.g., < 5.5 mg/dL).
-
Changes in serum calcium, intact parathyroid hormone (iPTH), and lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Incidence and severity of adverse events.
Assessments:
-
Serum phosphorus, calcium, and iPTH levels measured at baseline, weeks 2, 4, 8, and 12, and at the end of the post-treatment washout.
-
Lipid profiles measured at baseline and week 12.
-
Adverse events monitored throughout the study.
Conclusion
This compound is a well-established and effective non-calcium-based phosphate binder for the management of hyperphosphatemia in CKD patients. Its core mechanism of action, centered on the intestinal sequestration of dietary phosphate, is complemented by a suite of pleiotropic effects that contribute to a more favorable metabolic and cardiovascular risk profile. The quantitative data from numerous clinical trials underscore its efficacy, while standardized experimental protocols provide a robust framework for its continued evaluation and the development of next-generation phosphate-binding therapies. For researchers and drug development professionals, a thorough understanding of these multifaceted aspects of this compound is essential for advancing the treatment of mineral and bone disorders in the CKD population.
References
- 1. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein-Bound Uremic Toxins Lowering Effect of Sevelamer in Pre-Dialysis Chronic Kidney Disease Patients with Hyperphosphatemia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Tolerability of Sevelamer Carbonate in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Sevelamer on Serum Levels of Gut-Derived Uremic Toxins: Results from In Vitro Experiments and A Multicenter, Double-Blind, Placebo-Controlled, Randomized Clinical Trial [mdpi.com]
- 6. [PDF] Bile acid binding to sevelamer HCl. | Semantic Scholar [semanticscholar.org]
- 7. Sevelamer Versus Calcium-Based Binders for Treatment of Hyperphosphatemia in CKD: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phosphate binding assay for this compound by ion chromatography. | Semantic Scholar [semanticscholar.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Bile Acid Sequestrant, Sevelamer Ameliorates Hepatic Fibrosis with Reduced Overload of Endogenous Lipopolysaccharide in Experimental Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Sevelamer Carbonate? [synapse.patsnap.com]
Synthesis and Characterization of Sevelamer Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sevelamer hydrochloride is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1][2] It is synthesized by the cross-linking of poly(allylamine hydrochloride) with epichlorohydrin.[3][4] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including detailed experimental protocols, quantitative data summaries, and visual representations of the core processes to aid in research and development.
Synthesis of this compound
The synthesis of this compound involves the cross-linking of poly(allylamine hydrochloride) with a suitable cross-linking agent, most commonly epichlorohydrin, in an alkaline solution.[4][5] The resulting polymer is a hydrophilic, but water-insoluble, hydrogel.[6][7] The degree of cross-linking is a critical parameter that influences the polymer's phosphate-binding capacity and swelling characteristics.[7][8]
General Synthesis Pathway
The fundamental reaction involves the nucleophilic attack of the primary amine groups of polyallylamine on the epoxide ring of epichlorohydrin, leading to the formation of a cross-linked three-dimensional polymer network. The hydrochloride salt form is achieved through partial protonation of the amine groups.[6][9] Approximately 40% of the amine moieties in the final product are in the hydrochloride form.[3][4]
Detailed Experimental Protocol
This protocol is a composite of methodologies described in the literature.[10][11]
-
Dissolution and Neutralization:
-
Dissolve poly(allylamine hydrochloride) in deionized water to create an aqueous solution.
-
Cool the solution to 5-15°C.
-
Partially neutralize the solution by adding an aqueous alkali solution (e.g., sodium hydroxide), equivalent to 65-70 mole % of the polyallylamine hydrochloride, while maintaining the temperature at 5-15°C.[11] Stir for approximately 30 minutes.
-
-
Dispersion:
-
In a separate vessel, prepare a solution of a dispersing agent (e.g., sorbitan trioleate) in an organic hydrocarbon solvent (e.g., toluene, xylene).[11]
-
Add the partially neutralized aqueous polyallylamine hydrochloride solution to the organic phase.
-
Stir the mixture at a controlled speed (e.g., 40-250 rpm) to create a fine dispersion of the aqueous phase within the organic phase.[10][11]
-
-
Cross-linking Reaction:
-
Heat the suspension to an elevated temperature, typically between 55-60°C.[10][11]
-
Add the cross-linking agent, epichlorohydrin (5-12% by weight of the polyallylamine hydrochloride), to the heated suspension.[10][11] Using less than 5% epichlorohydrin may result in a sticky, water-soluble polymer, while more than 12% can lower the phosphate binding capacity.[11]
-
Maintain the reaction temperature for a sufficient duration to ensure complete cross-linking (e.g., 4 hours).[12]
-
-
Isolation and Purification:
-
Cool the reaction mixture to 25-35°C.[10]
-
Isolate the solid product by filtration or centrifugation.[10]
-
Wash the crude product with deionized water to remove unreacted reagents, the organic solvent, and salts like sodium chloride.[13] This step can be repeated multiple times.
-
In some procedures, after the reaction is complete, hydrochloric acid is added to adjust the pH to 1-2 to precipitate the crude this compound.[12]
-
-
Drying:
Characterization of this compound
Due to its amorphous and insoluble nature, this compound is primarily characterized using solid-state methods.[14] The key quality attributes are its phosphate-binding capacity, degree of cross-linking, chloride content, particle size, and swelling index.
Summary of Key Characterization Parameters
| Parameter | Typical Range/Value | Significance | Reference(s) |
| Phosphate Binding Capacity (PBC) | 4.7 - 6.4 mmol/g | Primary measure of therapeutic efficacy. | [10][11][13] |
| Degree of Cross-linking | 10.6% - 18% | Affects PBC, swelling, and physical properties. | [3][7][10] |
| Chloride Content | 3.74 - 5.6 meq/g | Corresponds to the degree of protonation of amine groups. | [10][11][13] |
| Particle Size (Mean) | 25 - 65 µm | Influences the rate and extent of phosphate binding. | [7][15] |
| Swelling Index | 6 - 8 times its weight | Indicates the hydrogel's ability to expand in aqueous media. | [7] |
| Elemental Analysis (C, H, N, Cl) | Varies | Confirms the elemental composition of the polymer. | [16] |
Experimental Protocols for Characterization
The PBC is determined by incubating the polymer with a phosphate solution and measuring the amount of unbound phosphate remaining.
Protocol:
-
Preparation: Prepare a series of standard phosphate solutions at various concentrations (e.g., 1 to 40 mM) in a buffered solution (e.g., 100 mM BES with 80 mM NaCl) at a physiological pH (e.g., 7.0).[16]
-
Incubation: Add a known mass of this compound to each phosphate solution. Incubate the mixtures at 37°C with agitation for a predetermined time to reach equilibrium (e.g., 2 hours).[17]
-
Separation: Separate the polymer from the solution by centrifugation or filtration.
-
Analysis: Measure the concentration of unbound phosphate in the resulting supernatant/filtrate using a suitable analytical technique such as Ion Chromatography (IC) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[18][19]
-
Calculation: The amount of phosphate bound to the polymer is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The results are typically expressed in mmol of phosphate per gram of this compound.
The degree of cross-linking can be quantified using 13C solid-state nuclear magnetic resonance (SSNMR) spectroscopy.[16]
Protocol:
-
Sample Preparation: Pack the dry this compound powder into an appropriate NMR rotor.
-
Data Acquisition: Acquire a 13C cross-polarization magic-angle spinning (CP-MAS) NMR spectrum.
-
Spectral Analysis: Identify the resonance peaks corresponding to the carbon atoms in the cross-linked moieties and the primary polymer backbone.
-
Quantification: The degree of cross-linking is determined by the quantitative analysis of the peak areas, specifically the ratio of the integral of the cross-linked amine groups to the total amine groups.[16]
The chloride content, which reflects the degree of amine protonation, is typically measured by titration.[16]
Protocol:
-
Dispersion: Suspend a known weight of this compound in deionized water.
-
Titration: Titrate the suspension with a standardized solution of a strong base (e.g., sodium hydroxide) to a potentiometric endpoint.
-
Calculation: The amount of titrant consumed is used to calculate the moles of hydrochloride, which is then expressed as milliequivalents per gram (meq/g) of the polymer.
FTIR is used to confirm the functional groups present in the polymer and to identify potential impurities, such as carbonate, which can form spontaneously upon exposure to atmospheric CO2 and water.[14][20]
Protocol:
-
Sample Preparation: Prepare a sample by mixing the dry polymer with potassium bromide (KBr) and pressing it into a pellet, or by using an attenuated total reflectance (ATR) accessory.
-
Spectral Acquisition: Record the infrared spectrum over a suitable range (e.g., 4000-400 cm-1).
-
Analysis: Analyze the spectrum for characteristic absorption bands of the amine groups (N-H stretching and bending), alkyl groups (C-H stretching), and hydroxyl groups (O-H stretching) from the cross-linker.
Mechanism of Action: Phosphate Binding
In the gastrointestinal tract, the amine groups of this compound become partially protonated.[4][21] These protonated amines then interact with negatively charged phosphate ions from dietary sources through ionic and hydrogen bonding.[3][4] This forms an insoluble complex that is excreted in the feces, thereby preventing the absorption of phosphate into the bloodstream.[21]
References
- 1. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sevelamer - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Sevelamer - Wikipedia [en.wikipedia.org]
- 5. US20130123433A1 - Method for preparing poly(allylamine) hydrochloride and derivatives therefrom - Google Patents [patents.google.com]
- 6. WO2011099038A2 - Process for preparing crosslinked allylamine polymer - Google Patents [patents.google.com]
- 7. tga.gov.au [tga.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US20100092421A1 - Process for the Preparation of this compound and Formulation Thereof - Google Patents [patents.google.com]
- 12. Synthesis process of Sevelamer - Eureka | Patsnap [eureka.patsnap.com]
- 13. US7846425B2 - Process for the preparation of this compound and formulation thereof - Google Patents [patents.google.com]
- 14. Spontaneous carbonate formation in an amorphous, amine-rich, polymeric drug substance: sevelamer HCl product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. tga.gov.au [tga.gov.au]
- 18. Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]
- 19. [PDF] Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. What is the mechanism of this compound? [synapse.patsnap.com]
An In-Depth Technical Guide to the Chemical and Physical Properties of Sevelamer Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevelamer hydrochloride is a non-absorbed, calcium-free phosphate-binding polymer utilized in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its intricate cross-linked structure and polymeric nature bestow upon it unique chemical and physical properties that are central to its therapeutic efficacy and safety profile. This technical guide provides a comprehensive overview of these properties, complete with detailed experimental protocols and visualizations to aid in research and development.
Chemical Properties
This compound is a synthetic polymer composed of polyallylamine hydrochloride cross-linked with epichlorohydrin. Approximately 40% of the amine groups in the polymer are protonated, contributing to its overall cationic charge and phosphate-binding capacity. The remaining 60% are present as the free base.
| Property | Value | References |
| Chemical Name | Poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane) hydrochloride | [1] |
| CAS Number | 152751-57-0 | [2][3] |
| Molecular Formula | (C₃H₇N)m・(C₃H₅ClO)n・(HCl)x | [2] |
| Molecular Weight | 186.08 g/mol (monomer) | [4][5] |
| Structure | A cross-linked polymer of polyallylamine. | [1][6] |
| pKa | Approximately 9. As a polyelectrolyte, it does not have a single discrete pKa value. | [7] |
Physical Properties
The physical characteristics of this compound are largely dictated by its polymeric and cross-linked nature. It is a hydrophilic but insoluble polymer.
| Property | Value | References |
| Appearance | White to off-white powder/solid. | [4][8] |
| Solubility | Insoluble in water and DMSO. | [4][9][10] |
| Melting Point | Not well-defined due to its polymeric nature; decomposition occurs at high temperatures. | |
| Swellability | Swells in aqueous solutions, approximately 6 to 8 times its weight. | [5][11] |
Experimental Protocols
Determination of Phosphate Binding Capacity
This protocol outlines the in vitro method to determine the phosphate binding capacity of this compound using ion chromatography.
Materials:
-
This compound
-
Phosphate standard solutions of known concentrations
-
Buffer solution (e.g., pH 4.0, 5.5, or 7.0)
-
Filtration apparatus (e.g., 0.45 µm filter)
-
Ion chromatograph with a conductivity detector
Procedure:
-
Accurately weigh a specified amount of this compound powder.
-
Suspend the powder in a known volume of a phosphate solution with a specific concentration and pH.
-
Agitate the suspension at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2 hours) to allow for equilibrium binding.[12]
-
Filter the suspension to separate the sevelamer-phosphate complex from the solution.
-
Analyze the filtrate using ion chromatography to determine the concentration of unbound phosphate.
-
Calculate the amount of phosphate bound to the polymer by subtracting the unbound phosphate concentration from the initial phosphate concentration.
-
Express the phosphate binding capacity as mmol of phosphate per gram of this compound.[13]
Workflow for Phosphate Binding Capacity Assay
Caption: Workflow for determining the phosphate binding capacity of this compound.
Potentiometric Titration for Total Titratable Amines
This protocol describes the determination of the total titratable amine content of this compound, which is a surrogate for its phosphate binding capacity.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potentiometer with a pH electrode
-
Stirrer
Procedure:
-
Suspend a precisely weighed amount of this compound in deionized water.
-
While stirring, add a known excess of standardized HCl to protonate all accessible amine groups.
-
Titrate the suspension with a standardized NaOH solution.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of NaOH added to obtain a titration curve.
-
Determine the equivalence points from the titration curve to calculate the amount of HCl consumed by the polymer.
-
Calculate the total titratable amine content in mmol per gram of this compound.[12]
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to characterize the thermal stability and decomposition of this compound.
TGA Protocol:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).[14]
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify decomposition temperatures and quantify weight loss at different stages.
DSC Protocol:
-
Place a small, accurately weighed sample (typically 2-5 mg) of this compound into a DSC pan and seal it.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.[14]
-
Record the heat flow to or from the sample relative to a reference.
-
Analyze the resulting DSC thermogram to identify thermal events such as glass transitions, and exothermic or endothermic decomposition processes.
Signaling Pathways and Mechanism of Action
Primary Mechanism: Phosphate Binding
The primary therapeutic action of this compound is the binding of dietary phosphate in the gastrointestinal tract, thereby preventing its absorption into the bloodstream.[15] The amine groups of sevelamer become protonated in the acidic environment of the stomach. In the more neutral pH of the intestine, these protonated amines bind to negatively charged phosphate ions through ionic interactions.[15]
Phosphate Binding Mechanism
Caption: Schematic of this compound's phosphate binding in the GI tract.
Secondary Mechanisms and Signaling Pathway Interactions
Beyond its primary phosphate-binding role, this compound influences several signaling pathways, primarily as a consequence of reduced serum phosphate levels and through bile acid sequestration.
-
Fibroblast Growth Factor 23 (FGF-23) and Klotho Signaling: Hyperphosphatemia is a potent stimulus for the secretion of FGF-23, a hormone that regulates phosphate and vitamin D metabolism. By lowering serum phosphate, this compound indirectly reduces FGF-23 levels.[6][16] Some studies suggest that long-term sevelamer treatment may also be associated with increased levels of the co-receptor Klotho.[13]
-
Parathyroid Hormone (PTH) Regulation: Elevated serum phosphate directly and indirectly stimulates the parathyroid glands to produce and secrete PTH. By controlling hyperphosphatemia, this compound helps to mitigate secondary hyperparathyroidism, a common complication of CKD.[17][18] It can lead to a reduction in PTH secretion and may even contribute to the regression of parathyroid gland hyperplasia.[19]
-
Bile Acid Sequestration and Farnesoid X Receptor (FXR) Signaling: this compound binds to bile acids in the intestine, interrupting their enterohepatic circulation.[4][16] This leads to an upregulation of bile acid synthesis in the liver from cholesterol to replenish the bile acid pool. The sequestration of bile acids prevents their activation of the farnesoid X receptor (FXR) in the intestine and liver.[4][15] This inhibition of FXR signaling results in increased expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4]
Sevelamer's Impact on Key Signaling Pathways
Caption: Overview of this compound's influence on phosphate and bile acid signaling.
This technical guide provides a detailed examination of the chemical and physical properties of this compound, offering valuable insights for professionals in the fields of research, science, and drug development. The provided experimental protocols and visual diagrams of its mechanism of action and effects on signaling pathways serve as a practical resource for further investigation and application of this important therapeutic agent. The complex interplay between its polymeric structure and its biological effects underscores the importance of a thorough understanding of its fundamental properties.
References
- 1. Influence of this compound on serum concentration of whole (1-84) and N-terminally truncated (7-84) parathyroid hormone fragments in hemodialysis uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Renagel), a non-calcaemic phosphate binder, arrests parathyroid gland hyperplasia in rats with progressive chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acid binding to sevelamer HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sevelamer Improves Steatohepatitis, Inhibits Liver and Intestinal Farnesoid X Receptor (FXR), and Reverses Innate Immune Dysregulation in a Mouse Model of Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]
- 7. tga.gov.au [tga.gov.au]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. scienceopen.com [scienceopen.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Long-term sevelamer treatment lowers serum fibroblast growth factor 23 accompanied with increasing serum Klotho levels in chronic haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film [mdpi.com]
- 15. Bile Acid Sequestrant, Sevelamer Ameliorates Hepatic Fibrosis with Reduced Overload of Endogenous Lipopolysaccharide in Experimental Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound reverses parathyroid gland enlargement via regression of cell hypertrophy but not apoptosis in rats with chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, a calcium-free phosphate binder, inhibits parathyroid cell proliferation in partially nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Sevelamer as a Phosphate Binder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on sevelamer, a non-calcium, non-metal phosphate binder used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). This document details its mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and visualizes critical pathways and workflows.
Core Mechanism of Action
Sevelamer is a non-absorbed, cross-linked polymer that functions as an anion exchange resin.[1] It is available in two forms: sevelamer hydrochloride and sevelamer carbonate.[2] The active moiety in both is the polyallylamine polymer, which contains multiple amines separated by one carbon from the polymer backbone.[3] In the acidic environment of the gastrointestinal tract, these amines become protonated and bind to negatively charged dietary phosphate ions through ionic and hydrogen bonding.[1][4] This interaction forms an insoluble complex that is excreted in the feces, thereby preventing the absorption of phosphate into the bloodstream.[1]
Molecular modeling studies suggest that phosphate ions become trapped in the amine "cages" within the polymer structure, with van der Waals interactions being a major contributor to this ion capture.[5] The binding of phosphate by sevelamer effectively lowers the serum phosphorus concentration in patients with hyperphosphatemia.[6][7]
Sevelamer Polymer and Phosphate Interaction
The fundamental interaction involves the protonated amine groups of the sevelamer polymer attracting and binding negatively charged phosphate ions from ingested food.
Quantitative Data Summary
The efficacy of sevelamer in lowering serum phosphorus has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Dose-Dependent Reduction of Serum Phosphorus with Sevelamer Carbonate
This table presents data from a randomized, double-blind, dose-ranging study in hyperphosphatemic hemodialysis patients over a 3-week treatment period.[6]
| Daily Dose of Sevelamer Carbonate | Mean Baseline Serum Phosphorus (mg/dL) | Mean Change from Baseline in Serum Phosphorus (mg/dL) |
| 2.4 g/day | 7.8 | -0.89 |
| 4.8 g/day | 7.9 | -1.29 |
| 7.2 g/day | 8.0 | -2.03 |
| Placebo | 7.7 | 0.00 |
Table 2: Efficacy of Sevelamer Carbonate in a Dose-Titration Study
This table shows the results of an 8-week, open-label, dose-titration study in hyperphosphatemic CKD patients not on dialysis.[8]
| Parameter | Baseline | End of 8-Week Treatment |
| Mean Serum Phosphorus (mg/dL) | 6.2 ± 0.8 | 4.8 ± 1.0 |
| Mean Change in Serum Phosphorus (mg/dL) | - | -1.4 ± 1.0 |
| Patients Achieving Target Phosphorus (Stage 4 CKD) | - | 75% |
| Patients Achieving Target Phosphorus (Stage 5 CKD) | - | 70% |
| Average Prescribed Daily Dose | 4.8 g (starting) | 7.8 g (ending) |
Table 3: Comparison of this compound and Sevelamer Carbonate
Data from a randomized, crossover study comparing the two forms of sevelamer in hemodialysis patients.[9]
| Parameter | This compound | Sevelamer Carbonate | P-value |
| Serum Phosphorus (mg/dL) | No significant difference | No significant difference | >0.05 |
| Serum Calcium (mg/dL) | No significant difference | No significant difference | >0.05 |
| Plasma Bicarbonate (mEq/L) | Decrease | Increase | 0.036 |
| Plasma pH | Decrease | Increase | 0.012 |
Experimental Protocols
The foundational research on sevelamer's efficacy relies on standardized in vitro binding assays and well-designed clinical trials.
In Vitro Phosphate Binding Assay (Langmuir Method)
This protocol is a common method to determine the phosphate binding capacity of sevelamer.
-
Preparation of Phosphate Solutions: A series of standard phosphate solutions with varying concentrations (e.g., 1.0 mM to 38.7 mM) are prepared in a buffer solution, typically containing 100 mM BES (N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid) and 80 mM NaCl. The pH is adjusted to mimic physiological conditions of the gut (e.g., pH 4.0 and 7.0).[3]
-
Incubation: A precise weight of sevelamer is added to a known volume of each phosphate standard solution. The mixture is then incubated at 37°C in a shaking water bath for a predetermined period (e.g., 2 hours) to reach equilibrium.[3]
-
Separation: The suspension is filtered to separate the sevelamer-phosphate complex from the solution containing the unbound phosphate.[6]
-
Quantification of Unbound Phosphate: The concentration of unbound phosphate in the filtrate is measured using analytical techniques such as ion chromatography, high-performance liquid chromatography with refractive index detection (HPLC-RI), or inductively coupled plasma-optical emission spectrometry (ICP-OES).[6]
-
Calculation of Bound Phosphate: The amount of phosphate bound to the polymer is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration.[6]
-
Langmuir Approximation: The binding affinity constant (k₁) and the maximum binding capacity (k₂) are determined by plotting the data according to the Langmuir equation.[6]
Pivotal Clinical Trial Design for Efficacy Assessment
The efficacy of sevelamer has been established through randomized, double-blind, placebo-controlled trials. A typical design is as follows:
-
Screening and Washout: Patients with hyperphosphatemia on a stable dialysis regimen undergo a screening period. Those receiving other phosphate binders enter a washout period (typically 2 weeks) to establish a baseline serum phosphorus level.[7][8]
-
Randomization: Eligible patients are randomly assigned to receive either sevelamer or a placebo, administered with meals.[7]
-
Dose Titration: The dose of sevelamer is initiated at a standard level (e.g., 2.4 g/day ) and is titrated at regular intervals (e.g., every 2 weeks) based on serum phosphorus levels to achieve a target range.[8][10]
-
Treatment Period: The treatment phase typically lasts for several weeks (e.g., 8 weeks) during which serum phosphorus and other biochemical parameters are monitored regularly.[8]
-
Efficacy and Safety Assessment: The primary efficacy endpoint is the change in serum phosphorus from baseline to the end of the treatment period. Safety is assessed by monitoring adverse events and other laboratory parameters.[7][8]
Impact on Signaling Pathways
By binding intestinal phosphate, sevelamer indirectly influences key hormonal pathways that regulate phosphate homeostasis, primarily involving Fibroblast Growth Factor 23 (FGF23) and Parathyroid Hormone (PTH).
In CKD, decreased phosphate excretion by the kidneys leads to hyperphosphatemia. This, in turn, stimulates osteocytes to increase the production and secretion of FGF23. Elevated FGF23 acts on the parathyroid glands to decrease PTH secretion and on the kidneys to increase phosphate excretion and decrease calcitriol (active vitamin D) production. However, in advanced CKD, the kidneys become resistant to the phosphaturic effects of FGF23.
Sevelamer intervenes at the beginning of this cascade. By reducing the intestinal absorption of phosphate, it lowers the serum phosphorus level. This reduction in the phosphate load leads to a decrease in the stimulus for FGF23 production by osteocytes. Lower FGF23 levels, in turn, can lead to a reduction in the suppression of PTH, although the net effect on PTH is complex and influenced by other factors like serum calcium and calcitriol levels.
Conclusion
The foundational research on sevelamer has established it as an effective, non-absorbed phosphate binder. Its mechanism of action, centered on the sequestration of dietary phosphate in the gastrointestinal tract, is well-understood. Quantitative data from rigorous in vitro assays and clinical trials have demonstrated its dose-dependent efficacy in reducing serum phosphorus levels. Furthermore, its use has been shown to favorably impact the hormonal pathways that are dysregulated in chronic kidney disease. This body of evidence forms the basis for its widespread clinical use in the management of hyperphosphatemia.
References
- 1. What is the mechanism of Sevelamer Carbonate? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding interactions with sevelamer and polystyrene sulfonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Modeling Studies of the Binding Characteristics of Phosphates to this compound – Assessing a Novel Technique to Reduce Phosphates Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind, placebo-controlled, dose-ranging study using Genz-644470 and sevelamer carbonate in hyperphosphatemic chronic kidney disease patients on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Tolerability of Sevelamer Carbonate in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Sevelamer Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Methodological & Application
Application Notes and Protocols for Studying Sevelamer Hydrochloride Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and experimental protocols to evaluate the efficacy of sevelamer hydrochloride, a non-calcium, non-metal phosphate binder. The focus is on preclinical studies mimicking hyperphosphatemia associated with Chronic Kidney Disease (CKD).
Introduction
This compound is a primary therapeutic agent for managing hyperphosphatemia in patients with CKD.[1] Its mechanism of action involves binding dietary phosphate within the gastrointestinal tract, thereby preventing its absorption.[2][3] Preclinical evaluation of this compound's efficacy is crucial and relies on robust animal models that replicate the pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD).
Featured Animal Models
The most common animal models for studying this compound's efficacy are rodent models of induced CKD. These models are advantageous due to their relatively short study duration, cost-effectiveness, and the ability to control dietary parameters precisely.
1. Adenine-Induced Chronic Kidney Disease in Rats:
This is a widely used non-surgical model that induces CKD through the administration of adenine in the diet.[4] Adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, leading to tubulointerstitial fibrosis and a progressive decline in renal function.[5] This model effectively mimics many aspects of human CKD, including hyperphosphatemia, secondary hyperparathyroidism, and vascular calcification.[6][7][8]
2. 5/6 Nephrectomy (Surgical Ablation) Model in Rats:
This surgical model involves the removal of one kidney and the ligation of two-thirds of the arterial supply to the remaining kidney, resulting in a significant reduction of functional renal mass.[8][9] This model is well-established and consistently produces the hallmarks of CKD, making it suitable for long-term studies on the effects of this compound on vascular and kidney calcifications.[9]
3. Apolipoprotein E–Deficient (ApoE-/-) Mice with Induced Uremia:
ApoE-/- mice are a well-established model for atherosclerosis.[10] The induction of uremia in these mice creates a model of accelerated atherosclerosis and vascular calcification, which is highly relevant for studying the cardiovascular benefits of this compound beyond phosphate binding.[10]
Experimental Protocols
Protocol 1: Adenine-Induced CKD in Wistar Rats
Objective: To evaluate the efficacy of this compound in preventing hyperphosphatemia, secondary hyperparathyroidism, and vascular calcification.
Methodology:
-
Animal Model: Male Wistar rats (12 weeks old).[6]
-
CKD Induction: Animals are fed a diet containing 0.75% adenine for 4 weeks to induce CKD.[6]
-
Treatment Groups:
-
Treatment Duration: this compound is administered for a subsequent 5-8 weeks after the initial 3-4 weeks of adenine diet.[6][11]
-
Sample Collection and Analysis:
-
Blood samples are collected periodically to measure serum phosphorus, calcium, creatinine, Blood Urea Nitrogen (BUN), Parathyroid Hormone (PTH), and Fibroblast Growth Factor 23 (FGF23).[7][11]
-
At the end of the study, tissues such as the aorta, heart, and kidneys are harvested for histological analysis and measurement of calcium content.[6] Femurs can be collected for the analysis of renal osteodystrophy.[6]
-
Protocol 2: 5/6 Nephrectomy Model in Sprague-Dawley Rats
Objective: To assess the long-term effects of this compound on the progression of vascular and renal calcification.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
CKD Induction: A two-stage surgical procedure (5/6 nephrectomy) is performed.[9]
-
Diet: Following surgery, rats are fed a high-phosphorus diet to accelerate hyperphosphatemia and its complications.[9]
-
Treatment Groups:
-
Treatment Duration: 6 months or longer to allow for the development of significant cardiovascular and renal calcification.[9]
-
Efficacy Endpoints:
Data Presentation
The following tables summarize representative quantitative data from studies utilizing these models.
Table 1: Efficacy of this compound in Adenine-Induced CKD Rats
| Parameter | Adenine Control | 1% Sevelamer HCl | 2% Sevelamer HCl |
| Serum Phosphorus (mg/dL) | Markedly Elevated | Reduced | Reduced |
| Serum Calcium x Phosphorus Product (mg²/dL²) | Markedly Elevated | Reduced | Reduced |
| Serum PTH (pg/mL) | Markedly Elevated | Reduced | Reduced |
| Aortic Media Calcification | Present | Suppressed | Suppressed |
| Femur Osteoid Volume | Increased | Suppressed | Suppressed |
| Femur Fibrosis Volume | Increased | Suppressed | Suppressed |
Data adapted from a study on adenine-induced renal failure rats.[6]
Table 2: this compound vs. Calcium Carbonate in 5/6 Nephrectomy Rats (6-Month Study)
| Parameter | Uremic + High P Diet | Uremic + High P + CaCO₃ | Uremic + High P + Sevelamer |
| Serum Phosphorus | Reduced | Reduced | |
| Ca x P Product | Attenuated | Attenuated | |
| Secondary Hyperparathyroidism | Attenuated | Attenuated | |
| Myocardial Calcium (µg/g wet tissue) | 98 ± 10 | 179 ± 48 | 72 ± 4 |
| Aortic Calcium (µg/g wet tissue) | 2150 ± 447 | 1308 ± 343 | 736 ± 156 |
| Kidney Calcium (µg/g wet tissue) | Not specified | 1196 ± 180 | 582 ± 111 |
Data represent mean ± SEM. Sevelamer was as effective as CaCO₃ in controlling serum phosphorus and secondary hyperparathyroidism but resulted in significantly lower tissue calcium deposition.[9]
Table 3: Effect of this compound in Uremic ApoE-/- Mice
| Parameter | Uremic Control | Uremic + Sevelamer |
| Serum Phosphorus | Increased | Prevented Increase |
| Calcium-Phosphorus Product | Increased | Prevented Increase |
| Atherosclerosis Progression | Significant | Significantly Lower |
| Vascular Calcification (Intima & Media) | Present | Significantly Lower |
Sevelamer was administered at 3% with chow for 8 weeks.[10]
Visualizations
References
- 1. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sevelamer - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents ectopic calcification and renal osteodystrophy in chronic renal failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of intermittent treatment with this compound on parathyroid hyperplasia and vascular calcification in rats with chronic kidney disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of animal models with chronic kidney disease-mineral and bone disorder based on clinical characteristics and pathogenesis [frontiersin.org]
- 9. This compound attenuates kidney and cardiovascular calcifications in long-term experimental uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical studies of VS‐505: a non‐absorbable highly effective phosphate binder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Quantification of Sevelamer Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro quantification of sevelamer hydrochloride, a non-absorbed phosphate-binding polymer used in the management of hyperphosphatemia. The primary mechanism of action for this compound is the binding of dietary phosphate in the gastrointestinal tract, thereby reducing its absorption. The analytical methods described herein are essential for characterizing the binding capacity of this compound, a critical quality attribute for product development and bioequivalence studies.
The core principle of these methods involves incubating this compound with a solution containing a known concentration of phosphate. After a specified incubation period, the unbound phosphate remaining in the solution is quantified. The amount of phosphate bound to the this compound is then calculated by subtracting the unbound phosphate concentration from the initial concentration. This information is used to determine the phosphate binding capacity of the polymer.
Three robust analytical techniques for the quantification of unbound phosphate are detailed: Ion Chromatography (IC), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and UV-Vis Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, specificity, and accessibility.
Key Analytical Methods
-
Ion Chromatography (IC): A highly specific and sensitive method for the separation and quantification of ionic species, making it well-suited for phosphate analysis in complex matrices.[1]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A rapid and sensitive elemental analysis technique that provides accurate quantification of total phosphorus.[2]
-
UV-Vis Spectrophotometry: A widely available and cost-effective method that involves the formation of a colored complex with phosphate, which is then measured spectrophotometrically.[3]
Experimental Workflows and Data Analysis
The general experimental workflow for determining the phosphate binding capacity of this compound is depicted below. This is followed by data analysis using the Langmuir approximation to determine the binding constants.
The Langmuir model is frequently used to describe the binding of phosphate to sevelamer. This model assumes monolayer adsorption and is used to determine the affinity constant (k1) and the maximum binding capacity (k2).
References
- 1. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]
- 3. mt.com [mt.com]
Application of Sevelamer Hydrochloride in Simulated Gastrointestinal Environments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevelamer hydrochloride is a non-absorbed phosphate-binding polymer used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its efficacy is primarily exerted within the gastrointestinal (GI) tract, where it sequesters dietary phosphate, preventing its absorption into the bloodstream.[1][2][3] The performance of this compound is intricately linked to the physicochemical conditions of the GI tract, such as pH and the presence of other substances like bile acids.[4][5][6] Therefore, in vitro studies using simulated gastrointestinal environments are crucial for characterizing its phosphate-binding capacity, mechanism of action, and potential interactions.
These application notes provide detailed protocols for evaluating this compound in simulated gastric and intestinal fluids, along with methods for quantifying its phosphate-binding efficacy.
Mechanism of Action in the Gastrointestinal Tract
This compound is a poly(allylamine hydrochloride) resin that is not absorbed from the GI tract.[2] In the acidic environment of the stomach, the amine groups of sevelamer become protonated.[1] As the polymer transitions to the more alkaline environment of the small intestine, these protonated amines interact with and bind negatively charged phosphate ions from dietary sources.[1] This forms an insoluble complex that is subsequently excreted in the feces, thereby reducing the overall absorption of phosphate.[1] Studies have shown that sevelamer's phosphate binding is influenced by pH, with greater binding capacity observed in more acidic conditions.[5][6] Beyond phosphate binding, sevelamer has also been shown to bind bile acids, which may contribute to its lipid-lowering effects.[1][4][7][8]
Experimental Protocols
Protocol 1: Preparation of Simulated Gastrointestinal Fluids
This protocol details the preparation of Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) to mimic the environments of the stomach and small intestine, respectively.
Materials:
-
Sodium chloride (NaCl)
-
Pepsin (porcine)
-
Hydrochloric acid (HCl)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
Pancreatin (porcine)
-
Deionized water
Procedure:
Simulated Gastric Fluid (SGF, pH ~1.2-2.0):
-
Dissolve 2.0 g of sodium chloride in 500 mL of deionized water.[9]
-
Add 3.2 g of pepsin and dissolve.[9]
-
Add 7.0 mL of concentrated hydrochloric acid.[9]
-
Dilute the solution to a final volume of 1000 mL with deionized water.[9]
-
Verify the pH and adjust to approximately 1.2 if necessary using 0.1 M HCl or 0.1 M NaOH.[10]
Simulated Intestinal Fluid (SIF, pH ~7.5):
-
Dissolve 6.8 g of potassium phosphate monobasic in 250 mL of deionized water.[9]
-
Add 190 mL of 0.2 M sodium hydroxide and 400 mL of deionized water.[9]
-
Add 10.0 g of pancreatin and mix until dissolved.[9]
-
Adjust the pH of the resulting solution to 7.5 ± 0.1 with 0.2 M NaOH.[9]
-
Dilute with deionized water to a final volume of 1000 mL.[9]
Protocol 2: In Vitro Phosphate Binding Assay
This protocol describes the methodology to quantify the phosphate binding capacity of this compound in a simulated GI environment.
Materials:
-
This compound (API or crushed tablets)
-
Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF)
-
Phosphate stock solution (e.g., from monobasic ammonium phosphate or potassium phosphate)[5]
-
Incubator shaker (37°C)
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical method for phosphate quantification (e.g., Ion Chromatography, ICP-OES, or a colorimetric method)[11][12][13][14]
Procedure:
-
Prepare a series of phosphate solutions with known concentrations (e.g., 1, 2.5, 5, 7.5, 10, 15, 20, 30, 38.7 mM) in either SGF or SIF.[5][12][15]
-
Accurately weigh a specified amount of this compound (e.g., 67 mg) and add it to a fixed volume of the phosphate solution (e.g., 25 mL).[5]
-
Incubate the samples in a shaker at 37°C for a predetermined time (e.g., 1, 3, or 6 hours) to allow for binding to reach equilibrium.[5][16]
-
After incubation, separate the sevelamer-phosphate complex from the solution by centrifugation or filtration.[11]
-
Measure the concentration of unbound phosphate remaining in the supernatant/filtrate using a validated analytical method.[11][12]
-
Calculate the amount of bound phosphate by subtracting the unbound phosphate concentration from the initial phosphate concentration.[15]
-
The phosphate binding capacity is typically expressed as mmol of phosphate bound per gram of sevelamer (mmol/g).[11]
Data Presentation
The following tables summarize quantitative data on the phosphate binding capacity of sevelamer under various simulated gastrointestinal conditions.
Table 1: Influence of pH and Phosphate Concentration on Phosphate Binding by Sevelamer
| Initial Phosphate Concentration (mM) | pH | Bound Phosphate (µmol) after 6 hours |
| 10 | 3.0 | Data indicates significantly more binding than at pH 6.0 |
| 15 | 3.0 | Data indicates significantly more binding than at pH 6.0 |
| 20 | 3.0 | Data indicates significantly more binding than at pH 6.0 |
| 10 | 6.0 | Lower binding compared to pH 3.0 |
| 15 | 6.0 | Lower binding compared to pH 3.0 |
| 20 | 6.0 | Lower binding compared to pH 3.0 |
| Data adapted from an in vitro study on sevelamer carbonate, which has a similar binding mechanism to this compound.[5][6] |
Table 2: Percentage of Phosphate Bound by this compound (API) at Different pH and Initial Phosphate Concentrations
| Initial Phosphate Concentration (mM) | % Bound Phosphate at pH 4.0 | % Bound Phosphate at pH 5.5 |
| 1.0 | 82.5 | 79.92 |
| 2.5 | 70.02 | 89.72 |
| 5.0 | 79.18 | 88.92 |
| 7.5 | 78.20 | 89.12 |
| 10.0 | 76.34 | 87.15 |
| 14.5 | 72.59 | 83.30 |
| 30.0 | 52.42 | 61.33 |
| 38.7 | 44.61 | 50.11 |
| Data derived from a study determining binding parameters using the Langmuir approximation.[15] |
Visualizations
The following diagrams illustrate key processes and workflows described in these application notes.
Caption: Workflow for in vitro phosphate binding assay.
Caption: Sevelamer's mechanism of action in the GI tract.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sevelamer - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bile acid binding to sevelamer HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Bile acid binding to sevelamer HCl. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. canada.ca [canada.ca]
- 10. 2.2. Preparation of SGF and SIF [bio-protocol.org]
- 11. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]
- 13. tsijournals.com [tsijournals.com]
- 14. Comparison of Binding Parameter Constants between Sevelamer Carbonate Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]
- 15. banglajol.info [banglajol.info]
- 16. Evaluation of the In Vitro Efficacy of this compound and Sevelamer Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Evaluation of Sevelamer Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the essential analytical techniques for characterizing the complex polymer structure of sevelamer hydrochloride. The protocols outlined below are critical for ensuring the quality, consistency, and efficacy of this non-absorbed phosphate-binding polymer.
Introduction
This compound is a cross-linked poly(allylamine hydrochloride) polymer engineered to bind phosphate in the gastrointestinal tract, thereby reducing its absorption in patients with end-stage renal disease.[1] Its polymeric nature, characterized by a high molecular weight, amorphous structure, and insolubility in common solvents, necessitates the use of solid-state and other specialized analytical methods for comprehensive structural evaluation.[2] Key structural parameters that influence its phosphate-binding capacity include the degree of cross-linking, the degree of protonation, and the total amine content.[3]
Key Analytical Techniques for Structural Characterization
A multi-technique approach is essential for a thorough evaluation of this compound's polymer structure. The following sections detail the principles and experimental protocols for the most critical analytical methods.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Application: Solid-state NMR, specifically ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR, is a powerful technique for determining the degree of cross-linking in the this compound polymer.[2][3] This method allows for the quantitative analysis of different carbon environments within the polymer, enabling the differentiation and quantification of cross-linked and non-cross-linked amine groups.
Experimental Protocol:
-
Sample Preparation: A sufficient amount of the this compound powder is packed into a zirconia rotor (typically 4 mm or 7 mm).
-
Instrumentation: A solid-state NMR spectrometer equipped with a CP-MAS probe is used.
-
Data Acquisition:
-
The ¹³C CP-MAS NMR spectrum is acquired at a suitable magnetic field strength (e.g., 7.0 T or higher).
-
Magic-angle spinning is performed at a high rate (e.g., 5-15 kHz) to average out anisotropic interactions and obtain high-resolution spectra.
-
Cross-polarization is employed to enhance the signal of the less abundant ¹³C nuclei from the more abundant ¹H nuclei.
-
A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction).
-
The peaks corresponding to the carbon atoms of the cross-linker and the poly(allylamine) backbone are identified and integrated.
-
The degree of cross-linking is calculated from the ratio of the integral of the cross-linker carbon peak to the sum of the integrals of the relevant backbone carbon peaks.[3]
-
Diagram of the ssNMR Experimental Workflow:
Caption: Workflow for determining the degree of cross-linking using ssNMR.
Fourier Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is a rapid and non-destructive technique used to obtain a chemical fingerprint of this compound. It is valuable for confirming the identity of the polymer, identifying functional groups, and detecting impurities such as carbonates that can form upon exposure to atmospheric carbon dioxide and water.[2]
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an attenuated total reflectance (ATR) accessory.
-
Instrumentation: A Fourier transform infrared spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the ATR crystal) is collected.
-
The sample spectrum is then recorded over a typical range of 4000 to 400 cm⁻¹.
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The sample spectrum is compared to a reference spectrum of this compound.
-
Characteristic absorption bands for the amine groups (N-H stretching and bending), alkyl groups (C-H stretching and bending), and the polymer backbone are identified.
-
The presence of a carbonyl-containing species, such as carbonate, can be identified by a characteristic peak around 1700 cm⁻¹.[2]
-
Diagram of the FTIR Experimental Workflow:
Caption: Workflow for chemical identification and impurity detection using FTIR.
Potentiometric Titration
Application: Potentiometric titration is a standard method for quantifying the chloride content, which corresponds to the degree of protonation of the amine groups, and the total titratable amine content of the polymer.[3] These parameters are crucial for the phosphate-binding capacity.
Experimental Protocol for Chloride Content:
-
Sample Preparation: A precisely weighed amount of this compound is suspended in deionized water.
-
Instrumentation: An automatic potentiometric titrator with a silver electrode.
-
Titration: The suspension is titrated with a standardized solution of silver nitrate (AgNO₃).
-
Data Analysis: The equivalence point is determined from the titration curve (potential vs. volume of titrant). The chloride content is calculated based on the volume of AgNO₃ solution consumed.
Experimental Protocol for Total Titratable Amine Content:
-
Sample Preparation: A precisely weighed amount of this compound is suspended in a non-aqueous solvent system.
-
Instrumentation: An automatic potentiometric titrator with a pH electrode suitable for non-aqueous titrations.
-
Titration: The suspension is titrated with a standardized acid solution (e.g., perchloric acid in glacial acetic acid).
-
Data Analysis: The equivalence point is determined from the titration curve. The total titratable amine content is calculated based on the volume of acid titrant consumed.
Diagram of the Potentiometric Titration Workflow:
Caption: Workflow for quantifying chloride and total amine content.
Elemental Analysis
Application: Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) in the this compound polymer.[3] This data is fundamental for confirming the empirical formula of the polymer repeating unit and for verifying the results obtained from other methods, such as titration for chloride and nitrogen content.
Experimental Protocol:
-
Sample Preparation: A small, precisely weighed amount of the dried this compound sample is placed in a tin or silver capsule.
-
Instrumentation: A CHN elemental analyzer, and a separate method for chlorine analysis (e.g., combustion with ion chromatography).
-
Analysis: The sample is combusted at a high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and detected by a thermal conductivity detector. Chlorine is typically determined by combustion followed by absorption and quantification.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.
Quantitative Data Summary
The following table summarizes typical specification ranges for key structural parameters of this compound. These values are indicative and may vary between manufacturers.
| Parameter | Technique(s) | Typical Specification Range | Reference |
| Degree of Cross-linking | ¹³C Solid-State NMR | Manufacturer Specific | [3] |
| Chloride Content | Potentiometric Titration, Elemental Analysis | Conforms to USP monograph | |
| Total Titratable Amines | Potentiometric Titration | 9.6 - 12.9 mmol/g | |
| Elemental Composition | Elemental Analysis | Conforms to theoretical values | [3] |
| Swelling Index | Gravimetric Analysis | Manufacturer Specific | [3][4] |
| Phosphate Binding Capacity | Ion Chromatography, ICP-OES | 5.15 - 6.00 mmol/g | [5] |
Additional Characterization Techniques
For a more in-depth understanding of the physicochemical properties of this compound, the following techniques are also recommended:[3][4]
-
Swelling Index: Measures the ability of the polymer to swell in an aqueous medium, which is related to the cross-link density.[6]
-
Particle Size Distribution: Determines the particle size of the polymer, which can influence its dissolution and binding kinetics.
-
Raman Spectroscopy: Provides complementary vibrational information to FTIR and can be useful for structural characterization.
-
X-ray Diffraction (XRD): Confirms the amorphous nature of the polymer.
-
Differential Scanning Calorimetry (DSC): Investigates the thermal properties of the polymer, such as the glass transition temperature.
By employing this comprehensive suite of analytical techniques, researchers and drug development professionals can ensure a thorough understanding and control of the polymer structure of this compound, which is paramount for its safety and therapeutic efficacy.
References
- 1. Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]
- 2. Spontaneous carbonate formation in an amorphous, amine-rich, polymeric drug substance: sevelamer HCl product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
methodological considerations for long-term sevelamer hydrochloride studies in vivo
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodological considerations for conducting long-term in vivo studies of sevelamer hydrochloride, a non-calcium-based phosphate binder. The protocols and data presented are intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanisms of this compound in the context of chronic kidney disease (CKD) and associated complications, such as vascular calcification.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize quantitative data from representative long-term in vivo studies, showcasing the effects of this compound on key biochemical parameters and tissue calcification in animal models of CKD.
Table 1: Effect of this compound on Serum Biochemical Parameters in Uremic Rats
| Parameter | Uremic Control | Uremic + Sevelamer HCl | Uremic + Calcium Carbonate | Reference |
| Serum Phosphorus (mg/dL) | 8.09 ± 1.70 | 5.91 ± 1.48 | - | [1] |
| - | 7.4 ± 0.6 | 7.6 ± 0.5 | [2] | |
| Serum Creatinine (mg/dL) | - | 1.3 ± 0.1 | 1.4 ± 0.1 | [2] |
| Serum PTH (pg/mL) | - | 297.15 ± 131.10 | 142.60 ± 83.95 | [1] |
| - | 1051 ± 153 | 1188 ± 147 | [2] | |
| Serum FGF23 (pg/mL) | 297.15 ± 131.10 | 142.60 ± 83.95 | - | [1] |
| p<0.05 vs Uremic Control, *p<0.1 vs Uremic Control |
Table 2: Effect of this compound on Tissue Calcium Deposition in Uremic Rats (6 months)
| Tissue | Uremic Control (µg/g wet tissue) | Uremic + Sevelamer HCl (µg/g wet tissue) | Uremic + Calcium Carbonate (µg/g wet tissue) | Reference |
| Aorta | 2150 ± 447 | 736 ± 156 | 1308 ± 343 | [2] |
| Myocardium | 98 ± 10 | 72 ± 4 | 179 ± 48 | [2] |
| Kidney | - | 582 ± 111 | 1196 ± 180* | [2] |
| p<0.05 vs Uremic + Sevelamer HCl |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods cited in the literature and can be adapted for specific research needs.
Animal Model: 5/6 Nephrectomy in Rats
This surgical model induces chronic kidney disease by reducing the renal mass, leading to progressive loss of renal function.
Protocol:
-
Anesthesia: Anesthetize male Sprague-Dawley or Wistar rats (200-250 g) with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
First Stage - Uninephrectomy:
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery and vein and the ureter.
-
Remove the right kidney.
-
Suture the muscle and skin layers.
-
Allow a one-week recovery period.
-
-
Second Stage - Subtotal Nephrectomy:
-
Expose the left kidney through a flank incision.
-
Ligate two of the three branches of the left renal artery, or surgically resect the upper and lower thirds (poles) of the kidney, to achieve a 2/3 reduction in renal mass.
-
Suture the incision.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Induction of Hyperphosphatemia: Following recovery, animals are typically fed a high phosphorus diet to model the hyperphosphatemia observed in CKD.
High Phosphorus Diet Preparation
A high phosphorus diet is crucial for inducing hyperphosphatemia and subsequent vascular calcification in CKD animal models.
Protocol:
-
Basal Diet: Start with a standard casein-based rodent chow. Casein is a common protein source in these diets.
-
Phosphorus Supplementation: Add a source of inorganic phosphate, such as sodium phosphate or potassium phosphate, to the basal diet to achieve the desired final phosphorus concentration (e.g., 1.2% w/w).
-
Calcium Content: Maintain a constant calcium level (e.g., 0.6% w/w) to control for the effects of dietary calcium.
-
Mixing: Thoroughly mix the phosphate salt with the powdered basal diet to ensure uniform distribution.
-
Pelleting: If desired, the mixed diet can be repelleted.
-
Storage: Store the diet in a cool, dry place to prevent degradation.
This compound Administration
This compound is typically administered as a dietary admixture.
Protocol:
-
Dosage Calculation: Determine the desired dose of this compound (e.g., 1-3% of the diet by weight).
-
Dietary Admixture: Mix the calculated amount of this compound powder thoroughly with the high phosphorus diet.
-
Feeding: Provide the sevelamer-containing diet ad libitum to the experimental group.
-
Control Groups: Include a control group receiving the high phosphorus diet without sevelamer and a group receiving a calcium-based phosphate binder for comparison.
Assessment of Vascular Calcification
This histological stain identifies calcium deposits in tissues.
Protocol:
-
Tissue Preparation:
-
Fix aortic tissue in 4% paraformaldehyde.
-
Embed in paraffin and cut 5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
-
Staining:
-
Incubate sections in 5% silver nitrate solution under a bright light (e.g., 60-100W bulb) for 20-60 minutes.
-
Rinse with distilled water.
-
Incubate in 5% sodium thiosulfate for 5 minutes to remove unreacted silver.
-
Rinse with distilled water.
-
-
Counterstaining (Optional): Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and mount with a resinous medium.
-
Analysis: Calcium deposits will appear black/dark brown.
This technique provides a quantitative measure of total calcium in a tissue sample.
Protocol:
-
Sample Preparation:
-
Harvest and weigh a portion of the aorta.
-
Dry the tissue to a constant weight.
-
Ash the dried tissue in a muffle furnace.
-
Dissolve the ash in a known volume of hydrochloric acid.
-
-
Standard Preparation: Prepare a series of calcium standards of known concentrations.
-
Measurement:
-
Use a flame atomic absorption spectrophotometer.
-
Aspirate the standards and samples into the flame.
-
Measure the absorbance at the calcium-specific wavelength (422.7 nm).
-
-
Calculation: Determine the calcium concentration in the samples by comparing their absorbance to the standard curve.
Biochemical Analyses of Serum Samples
This colorimetric assay is commonly used for the quantitative determination of inorganic phosphate.
Protocol:
-
Reagent Preparation: Prepare a working solution of malachite green and ammonium molybdate in an acidic medium.
-
Standard Curve: Prepare a series of phosphate standards of known concentrations.
-
Assay:
-
Pipette standards and serum samples into a 96-well plate.
-
Add the malachite green reagent to each well.
-
Incubate at room temperature for a specified time (e.g., 10-20 minutes) to allow for color development.
-
-
Measurement: Read the absorbance at ~620-650 nm using a microplate reader.
-
Calculation: Determine the phosphate concentration in the samples from the standard curve.
This is a widely used colorimetric method for creatinine measurement.
Protocol:
-
Reagent Preparation: Prepare an alkaline picrate solution.
-
Deproteinization (if necessary): Precipitate proteins in the serum sample using an acid (e.g., tungstic acid) and centrifuge to obtain a protein-free filtrate.
-
Reaction:
-
Mix the protein-free filtrate or serum sample with the alkaline picrate solution.
-
A reddish-orange color will develop.
-
-
Measurement: After a specific incubation time (e.g., 15 minutes), measure the absorbance at ~520 nm.
-
Calculation: Calculate the creatinine concentration by comparing the absorbance to that of a creatinine standard.
Commercial enzyme-linked immunosorbent assay (ELISA) kits are readily available for the quantification of rat FGF23 and PTH.
Protocol (General):
-
Plate Preparation: Use a 96-well plate pre-coated with an antibody specific for the target protein (FGF23 or PTH).
-
Assay:
-
Add standards, controls, and serum samples to the wells.
-
Add a biotin-conjugated detection antibody.
-
Incubate to allow for antigen-antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) to develop a color reaction.
-
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the concentration of FGF23 or PTH in the samples from the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for long-term this compound studies in vivo.
Caption: Signaling pathway of sevelamer's action on vascular calcification.
References
- 1. Linkage of Fibroblast Growth Factor 23 and Phosphate in Serum: Phosphate and Fibroblast Growth Factor 23 Reduction by Increasing Dose of Sevelamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates kidney and cardiovascular calcifications in long-term experimental uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sevelamer Hydrochloride and Biochemical Assay Interference
Welcome to the technical support center for addressing sevelamer hydrochloride interference in biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential assay interference caused by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interfere with biochemical assays?
This compound is a non-absorbed, phosphate-binding polymer used to treat hyperphosphatemia in patients with chronic kidney disease. Its mechanism of action involves binding phosphate in the gastrointestinal (GI) tract to prevent its absorption.[1] Due to its binding properties, this compound can also sequester other molecules in the GI tract, preventing their absorption and thus interfering with the accurate measurement of their levels in blood or serum. This interference is primarily a pre-analytical issue, where the drug affects the bioavailability of the analyte before the sample is even collected.
Q2: Which biochemical assays are most commonly affected by this compound?
Based on clinical studies and post-market surveillance, the following assays are known to be affected by this compound:
-
Bicarbonate assays: this compound can lead to a decrease in serum bicarbonate levels.[2][3][4][5]
-
Phosphate assays: While sevelamer is intended to lower phosphate, its presence can complicate the interpretation of serum phosphate levels in a dose-dependent manner.
-
Thyroid hormone assays: Sevelamer can bind to levothyroxine, reducing its absorption and leading to falsely low measurements of thyroid hormones and elevated TSH.[6][7]
-
Fat-soluble vitamin assays: The absorption of vitamins A, D, E, and K can be reduced by sevelamer.[8]
-
Bile acid assays: Sevelamer binds to bile acids in the GI tract, which can affect the results of bile acid assays.[9][10][11]
Troubleshooting Guides
Issue 1: Inaccurate Serum Bicarbonate Levels
Symptoms: You are observing unexpectedly low serum bicarbonate levels in subjects administered this compound.
Possible Cause: this compound can contribute to metabolic acidosis by binding bicarbonate in the gastrointestinal tract.[2][5]
Troubleshooting Steps:
-
Review Dosing Schedule: Confirm the timing of sevelamer administration relative to blood sample collection.
-
Consider Sevelamer Carbonate: Sevelamer carbonate is an alternative phosphate binder that has been shown to increase serum bicarbonate levels and may be a suitable alternative if clinically appropriate.[2][3][12]
-
Monitor and Adjust: If this compound must be used, closely monitor bicarbonate levels and consider adjustments to the patient's treatment regimen to manage acidosis.
Issue 2: Falsely Low Levothyroxine Levels
Symptoms: You are measuring low serum thyroxine (T4) and elevated thyroid-stimulating hormone (TSH) levels in subjects receiving both levothyroxine and this compound, suggesting hypothyroidism.
Possible Cause: this compound can bind to levothyroxine in the gut, preventing its absorption and leading to reduced bioavailability.[6][7]
Troubleshooting Steps:
-
Stagger Administration: Administer levothyroxine at least four hours before this compound. This time separation is crucial to minimize the binding interaction in the GI tract.[6]
-
Consider Liquid Formulation: A liquid formulation of levothyroxine may have different absorption kinetics and could potentially reduce the impact of sevelamer binding.
-
Monitor Thyroid Function Tests: Regularly monitor TSH and free T4 levels to ensure therapeutic goals are being met and adjust levothyroxine dosage as necessary.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various biochemical analytes as reported in clinical studies.
Table 1: Effect of Sevelamer on Serum Bicarbonate Levels
| Study/Reference | Sevelamer Formulation | Baseline Bicarbonate (mEq/L) | Post-Treatment Bicarbonate (mEq/L) | p-value |
| Fan et al. (2009)[3] | Sevelamer Carbonate | Not Reported | +2.7 ± 3.7 | Not Reported |
| Fan et al. (2009)[3] | This compound | Not Reported | No significant change | Not Reported |
| Ketteler et al. (2008)[4] | Sevelamer Carbonate | 16.6 | 18.2 | <0.001 |
| De Santo et al. (2006)[5] | This compound | Not Reported | 17.3 ± 1.1 (vs. 21.1 ± 0.7 on CaCO3) | <0.01 |
Table 2: Effect of Sevelamer on Thyroid Hormone Levels
| Study/Reference | Observation |
| Zambrano et al. (2014)[6] | A patient on 150 mcg/day levothyroxine and sevelamer carbonate presented with a TSH of 650 mU/L. TSH levels normalized after administering levothyroxine 4 hours before sevelamer. |
| Diskin et al. (as cited in[13]) | Patients taking sevelamer HCl had significantly higher TSH levels compared to those on calcium acetate and required higher doses of levothyroxine. |
Table 3: Effect of Sevelamer on Fat-Soluble Vitamin Levels
| Study/Reference | Vitamin | Observation |
| Pieper et al. (as cited in[8]) | 25-hydroxyvitamin D | Sevelamer administration resulted in a 40-50% decrease in vitamin D metabolites, though not statistically significant in this particular study (p=0.08 for 25(OH)D3). |
| Block et al. (as cited in[8]) | Vitamin D | The proportion of patients requiring vitamin D supplementation increased from 55% to 68% in those receiving sevelamer. |
Experimental Protocols
Protocol 1: General Procedure for Serum Bicarbonate Measurement
This protocol outlines the general steps for determining serum bicarbonate levels. Specific details may vary based on the analyzer and reagents used.
-
Sample Collection: Collect a blood sample from a vein in the arm into a serum separator tube.
-
Sample Processing: Centrifuge the blood sample to separate the serum from the blood cells. The sample should be processed promptly.
-
Analysis:
-
The bicarbonate test, often part of an electrolyte panel, measures the total carbon dioxide (CO2) in the serum, which is mostly in the form of bicarbonate (HCO3-).[14]
-
In the laboratory, an acid is added to the serum sample, which converts the bicarbonate to CO2 gas.
-
The amount of CO2 is then measured, which corresponds to the bicarbonate level in the original sample.[15]
-
-
Data Interpretation: The normal range for bicarbonate is typically 23-29 milliequivalents per liter (mEq/L), but this can vary between laboratories.[16]
Protocol 2: General Procedure for Serum Phosphate Measurement
This protocol provides a general outline for the colorimetric determination of serum inorganic phosphate.
-
Sample Collection: Obtain a blood sample from a vein, preferably from a fasting individual to minimize diurnal variation.
-
Sample Processing: Separate the serum from the blood cells by centrifugation within one hour of collection to prevent artefactual increases in phosphate from hemolysis.[17]
-
Assay Principle: Most routine methods involve the reaction of phosphate ions with ammonium molybdate in an acidic environment to form a phosphomolybdate complex.[17]
-
Detection: The concentration of the phosphomolybdate complex is measured spectrophotometrically, either directly at 340 nm or after reduction to molybdenum blue at a wavelength of 600-700 nm.[17]
-
Data Interpretation: The normal range for serum phosphorus in adults is generally 2.5 to 4.5 mg/dL.[18]
Protocol 3: General Procedure for Levothyroxine Immunoassay
This protocol describes a typical competitive immunoassay for the measurement of total thyroxine (T4).
-
Sample Collection: A blood sample is drawn from a vein.
-
Assay Principle: This is a competitive immunoassay. Unlabeled T4 in the patient's serum competes with a known amount of enzyme-labeled T4 for binding sites on a limited number of anti-T4 antibodies that are immobilized on the surface of microplate wells.[13]
-
Procedure:
-
Patient serum, standards, or controls are added to the antibody-coated wells.
-
Enzyme-T4 conjugate is added, and the mixture is incubated.
-
During incubation, a competition reaction occurs.
-
The wells are washed to remove any unbound T4 and enzyme-T4 conjugate.
-
A substrate for the enzyme is added. The amount of color developed is inversely proportional to the concentration of T4 in the patient sample.
-
-
Detection: The absorbance is read using a microplate reader at 450 nm.[13]
-
Data Interpretation: The concentration of T4 in the sample is determined by comparing its absorbance to a standard curve.
Protocol 4: General Procedure for 25-Hydroxyvitamin D Test
This protocol outlines the common procedure for measuring 25-hydroxyvitamin D, the major circulating form of vitamin D.
-
Sample Collection: A blood sample is collected from a vein. Fasting for 4 to 8 hours prior to the test may be required by some laboratories.[19]
-
Assay Principle: Various methods are available, including competitive binding assays, radioimmunoassays (RIA), and liquid chromatography-mass spectrometry (LC-MS).[20] Competitive immunoassays are common in clinical labs.
-
Procedure (for a competitive immunoassay):
-
25-hydroxyvitamin D is released from its binding protein in the serum.
-
The released 25-hydroxyvitamin D competes with a labeled form of the vitamin for binding to a specific antibody.
-
The amount of bound labeled vitamin is inversely proportional to the amount of 25-hydroxyvitamin D in the sample.
-
-
Detection: The signal from the labeled vitamin is measured.
-
Data Interpretation: Normal levels are generally considered to be between 20 and 40 ng/mL, although some experts recommend a range of 30 to 50 ng/mL.[21]
Protocol 5: General Procedure for Total Bile Acids Assay
This protocol describes a colorimetric enzyme-based assay for the measurement of total bile acids.
-
Sample Collection: Collect a blood sample in a serum separator tube. Avoid hemolyzed and lipemic samples.
-
Sample Processing: Allow the blood to clot and then centrifuge to obtain the serum.
-
Assay Principle: The assay is based on the enzymatic action of 3α-hydroxysteroid dehydrogenase (3α-HSD). In the presence of bile acids, 3α-HSD converts a substrate (thio-NAD+) to its reduced form (Thio-NADH), which can be detected colorimetrically.[22]
-
Procedure:
-
Add diluted standards and samples to a 96-well microtiter plate.
-
Add an assay reagent containing the necessary cofactors.
-
Incubate to allow for initial reactions.
-
Add a reagent containing the 3α-HSD enzyme to initiate the color-producing reaction.
-
Incubate to allow for color development.
-
-
Detection: Read the absorbance at 405 nm using a microplate spectrophotometer.[22]
-
Data Interpretation: The concentration of total bile acids in the sample is determined by comparing its absorbance to a standard curve.
Visualizations
Caption: Mechanism of Sevelamer HCl Interference.
Caption: Troubleshooting Workflow for Levothyroxine Assay Interference.
Caption: Sevelamer's Impact on the Thyroid Hormone Axis.
Caption: Sevelamer's Effect on Bile Acid Signaling.
References
- 1. HIE Multimedia - 25-hydroxy vitamin D test [sbrmc.adam.com]
- 2. Sevelamer carbonate in the treatment of hyperphosphatemia in patients with chronic kidney disease on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, crossover design study of sevelamer carbonate powder and this compound tablets in chronic kidney disease patients on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sevelamer for hyperphosphataemia in kidney failure: controversy and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sevelamer worsens metabolic acidosis in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sevelamer carbonate markedly reduces levothyroxine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphate Binder Impairs Levothyroxine Absorption in a Hypothyroid Patient With End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does this compound (Renagel) Influence 25(Oh)D3 and 1,25(Oh)2D3 Level in Haemodialysis Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acid binding to sevelamer HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Bile acid binding to sevelamer HCl. | Semantic Scholar [semanticscholar.org]
- 12. Efficacy and Tolerability of Sevelamer Carbonate in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. novamedline.com [novamedline.com]
- 14. testing.com [testing.com]
- 15. What is Bicarbonate Test and its Uses, Test Results, and Normal Range? [yashodahospitals.com]
- 16. redcliffelabs.com [redcliffelabs.com]
- 17. acb.org.uk [acb.org.uk]
- 18. Serum Phosphorus Test: Purpose, Procedure, and Results [healthline.com]
- 19. 25-Hydroxy Vitamin D Test: Purpose, Procedure, and Results [healthline.com]
- 20. VITAMIN D STATUS: MEASUREMENT, INTERPRETATION AND CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mountsinai.org [mountsinai.org]
- 22. cellbiolabs.com [cellbiolabs.com]
stability of sevelamer hydrochloride under various laboratory conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of sevelamer hydrochloride under various laboratory conditions.
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: What are the recommended storage conditions for this compound powder? A1: this compound powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is 25°C (77°F), with excursions permitted to 15°C-30°C (59°F-86°F).[2] It is crucial to protect the compound from moisture.[2]
-
Q2: Is this compound sensitive to light? A2: While comprehensive public data on photostability is limited, it is recommended to protect this compound from light.[1]
-
Q3: What personal protective equipment (PPE) should be used when handling this compound powder? A3: When handling this compound powder, it is recommended to use tightly fitting safety goggles, gloves, and suitable protective clothing to avoid contact with skin and eyes.[1] If there is a potential for dust exposure, appropriate respiratory protection should be worn.[3]
Solubility and Solution Stability
-
Q4: What is the solubility of this compound in common laboratory solvents? A4: this compound is practically insoluble in water, ethanol, and dimethyl sulfoxide (DMSO).[4][5] It is a cross-linked polymer that is not soluble in water or organic solvents.[6]
-
Q5: How stable is this compound in aqueous suspensions? A5: this compound is a hydrophilic polymer that swells in aqueous solutions. It does not degrade in conditions simulating gastric fluid (pH 1.2 with pepsin). However, its primary function is to bind phosphate in the gastrointestinal tract, and its stability is often assessed by its phosphate-binding capacity rather than its chemical degradation in solution.
Stability Under Stress Conditions
-
Q6: Has this compound been subjected to forced degradation studies? A6: Yes, forced degradation studies have been conducted on this compound under various stress conditions, including acid, base, oxidation, and heat.[7]
-
Q7: What is the stability of this compound under acidic and basic conditions? A7: this compound is stable in acidic conditions, showing no degradation in simulated gastric fluid (pH 1.2). Some studies on related compounds suggest that mild degradation (around 0.25%) can occur under basic conditions (NaOH).[7]
-
Q8: Are there any known degradation products of this compound? A8: The publicly available literature does not extensively detail the specific degradation products of this compound. Due to its polymeric and cross-linked nature, characterization of degradation products is complex. Further studies would be required to identify and quantify any specific degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent phosphate binding capacity results. | 1. Improper storage of this compound, leading to moisture absorption. 2. Variation in particle size of the powder. 3. Incorrect pH of the phosphate solution. 4. Incomplete swelling of the polymer. | 1. Ensure the compound is stored in a tightly sealed container in a dry place. 2. Use a consistent particle size range for all experiments. Sieve the powder if necessary. 3. Verify the pH of the phosphate buffer before and after the addition of this compound. Adjust as needed. 4. Ensure adequate incubation time to allow for complete swelling and phosphate binding. |
| Difficulty in preparing a homogeneous suspension for experiments. | This compound is insoluble and forms a suspension in aqueous media. | Use a magnetic stirrer or vortex mixer to ensure a uniform suspension before taking aliquots for your experiment. |
| Unexpected changes in the physical appearance of the powder (e.g., clumping). | Exposure to moisture. This compound is hygroscopic. | Discard the product if clumping is severe, as it may affect its performance. Always store in a desiccator or a controlled low-humidity environment. |
Data on Stability and Physicochemical Properties
Table 1: Summary of this compound Stability
| Condition | Observation | Reference |
| Long-Term Storage (24 months) | Stable at 25°C when protected from moisture. | [1] |
| Acidic (pH 1.2, with pepsin) | No degradation observed. | |
| Basic (NaOH) | Mild degradation (~0.25%) was observed in a study on a related compound. | [7] |
| Aqueous Environment | Insoluble, swells to approximately 6 to 8 times its weight. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white powder | |
| Solubility | Insoluble in water and common organic solvents | [4][6] |
| pKa | 9 |
Experimental Protocols
In-Vitro Phosphate Binding Capacity Assay
This assay is crucial for determining the efficacy and stability of this compound by measuring its ability to bind phosphate.
Materials:
-
This compound
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Orbital shaker incubator
-
Ion chromatograph or ICP-OES for phosphate analysis
-
Syringe filters (0.2 µm)
Procedure:
-
Preparation of Phosphate Solutions:
-
Prepare a series of phosphate standard solutions with concentrations ranging from 1 mM to 40 mM using KH₂PO₄ in deionized water.[2]
-
Each solution should also contain 100 mM BES and 80 mM NaCl.[2]
-
Prepare two sets of these solutions and adjust the pH of one set to 4.0 and the other to 7.0 using HCl or NaOH.[2]
-
-
Incubation:
-
Accurately weigh a specific amount of this compound powder and add it to a known volume of each phosphate solution.
-
Place the samples in an orbital shaker incubator set at 37°C.
-
Incubate for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Sample Analysis:
-
Calculation of Binding Capacity:
-
Calculate the amount of bound phosphate by subtracting the unbound phosphate concentration from the initial phosphate concentration.
-
The binding capacity is typically expressed as mmol of phosphate bound per gram of this compound (mmol/g).[1]
-
Visualizations
Caption: Workflow for the in-vitro phosphate binding assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]
- 3. WO2012107083A1 - Stabilized package forms of sevelamer - Google Patents [patents.google.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. banglajol.info [banglajol.info]
troubleshooting inconsistent results in sevelamer hydrochloride binding studies
Welcome to the technical support center for sevelamer hydrochloride binding studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in vitro binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's phosphate binding?
A1: this compound is a non-absorbed, cross-linked polyallylamine polymer.[1] In an acidic environment, such as the gastrointestinal tract, the amine groups along the polymer backbone become protonated.[2] These positively charged amine groups then bind to negatively charged dietary phosphate ions through ionic and hydrogen bonds.[1][3] This forms an insoluble complex that is excreted in the feces, thereby preventing the absorption of phosphate into the bloodstream.[2]
Q2: What is the standard in vitro method for determining the phosphate binding capacity of this compound?
A2: The standard method is an in vitro binding assay.[4] This typically involves the following steps:
-
Incubating a precisely weighed amount of this compound with a phosphate solution of a known concentration and volume at a specific pH and temperature (e.g., 37°C).[5]
-
Allowing the mixture to reach equilibrium, which can take several hours.[5]
-
Separating the sevelamer-phosphate complex from the solution, usually by filtration.[4][6]
-
Measuring the concentration of unbound (free) phosphate remaining in the filtrate using a suitable analytical technique, most commonly ion chromatography.[4][6]
-
Calculating the amount of phosphate bound to the polymer by subtracting the unbound phosphate concentration from the initial phosphate concentration.[4] The binding capacity is then typically expressed as mmol of phosphate bound per gram of this compound (mmol/g).[4]
Q3: How does pH affect the phosphate binding capacity of this compound?
A3: The pH of the binding solution is a critical factor. This compound's binding capacity is generally higher in more acidic conditions.[7][8] This is because the amine groups on the polymer must be protonated (positively charged) to bind with the negatively charged phosphate ions.[2] In acidic environments, more of these amine groups are protonated, leading to greater binding. As the pH increases and becomes more alkaline, the deprotonation of the amine groups reduces the polymer's ability to bind phosphate.[6] In vitro studies have shown that this compound binds more phosphate at a pH of 5.5 compared to a more neutral pH.[7]
Q4: Can different batches of this compound exhibit different binding capacities?
A4: Yes, batch-to-batch variability is a potential source of inconsistent results.[9] The phosphate binding capacity can be influenced by the manufacturing process, which affects properties such as the degree of cross-linking and the number of available titratable amine groups.[9][10] It is crucial to characterize each new batch of this compound or to run a reference standard alongside experimental samples to ensure consistency.
Q5: What other molecules can this compound bind to, and could this interfere with my phosphate binding study?
A5: Besides phosphate, this compound can bind to other negatively charged molecules. It is known to sequester bile acids, which contributes to its cholesterol-lowering effects.[7] It can also bind to various drugs, potentially reducing their absorption and efficacy.[11][12] In an in vitro phosphate binding study, the presence of other anionic species in your buffer or media could potentially compete with phosphate for binding sites on the polymer, leading to lower apparent phosphate binding. It is recommended to use a simple, well-defined buffer system for these assays.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected phosphate binding capacity | Incorrect pH of the binding solution: The pH may be too high (neutral or alkaline), leading to incomplete protonation of the sevelamer amine groups.[7][8] | Verify the pH of your phosphate solution and buffers before each experiment. Ensure the pH is within the optimal range for this compound binding (typically acidic to slightly acidic, e.g., pH 4.0-5.5).[6] |
| Insufficient incubation time: The binding reaction may not have reached equilibrium. | Determine the time required to reach maximum binding by performing a time-course experiment. The FDA draft guidance suggests incubating until maximum binding is clearly established.[5] | |
| Inaccurate weighing of this compound: this compound is highly hygroscopic and can absorb atmospheric moisture, leading to an overestimation of the weighed amount of active polymer.[13][14] | Dry the this compound under vacuum before weighing. Handle the material in a low-humidity environment (e.g., a glove box) if possible. Store the polymer in a desiccator. | |
| High variability between replicate samples | Inadequate mixing: The polymer may not be uniformly suspended in the phosphate solution, leading to inconsistent access to binding sites. | Ensure vigorous and consistent mixing throughout the incubation period. An orbital shaker is commonly used for this purpose.[6] |
| Inconsistent filtration: Loss of unbound phosphate solution or incomplete separation of the polymer-phosphate complex can introduce variability. | Standardize your filtration technique. Ensure the filter material does not bind phosphate and that the filtration process is consistent for all samples. | |
| Batch-to-batch variability of the polymer: Different lots of this compound may have inherently different binding capacities.[9] | If you suspect batch-to-batch variability, test multiple batches side-by-side with a consistent protocol. Always note the batch number in your experimental records. | |
| Instrumental analysis issues (Ion Chromatography) | Contaminated mobile phase: Impurities in the mobile phase can lead to baseline noise and spurious peaks. | Use high-purity water and reagents for your mobile phase. Filter and degas the mobile phase before use. |
| Column degradation: The stationary phase of the chromatography column can degrade over time, affecting peak shape and resolution. | Follow the manufacturer's guidelines for column care and regeneration. If performance degrades significantly, replace the column. | |
| Calibration curve errors: An inaccurate calibration curve will lead to incorrect quantification of unbound phosphate. | Prepare fresh calibration standards for each run. Ensure the concentration range of your standards brackets the expected concentration of your samples. |
Data Presentation: Impact of pH on Phosphate Binding
The following table summarizes the effect of pH on the percentage of phosphate bound by this compound at different initial phosphate concentrations, based on data from published studies.
| Initial Phosphate Concentration (mM) | % Phosphate Bound at pH 4.0 | % Phosphate Bound at pH 5.5 | % Phosphate Bound at pH 7.0 |
| 1.0 | 82.5% | 79.9% | Data not consistently reported |
| 2.5 | 70.0% | 89.7% | Data not consistently reported |
| 5.0 | 79.2% | 88.9% | Data not consistently reported |
| 7.5 | 78.2% | 89.1% | Data not consistently reported |
| 10.0 | 76.3% | 87.2% | Data not consistently reported |
| 14.5 | 72.6% | 83.3% | Data not consistently reported |
| 30.0 | 52.4% | 61.3% | Data not consistently reported |
| 38.7 | 44.6% | 50.1% | Data not consistently reported |
Data compiled from a study by Biswas et al. (2014). Note that the percentage of bound phosphate can vary based on the specific experimental conditions and the batch of this compound used.[6][15]
Experimental Protocols
Key Experiment: In Vitro Phosphate Binding Capacity Assay
This protocol is a generalized procedure based on common methodologies for determining the phosphate binding capacity of this compound.
1. Materials and Reagents:
-
This compound powder
-
Potassium phosphate monobasic (KH₂PO₄) or a similar phosphate salt
-
High-purity water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Buffer solution (e.g., N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, BES)[5]
-
Sodium chloride (NaCl)[5]
-
Syringe filters (e.g., 0.2 µm nylon)[6]
-
Ion chromatograph with a suitable anion exchange column and conductivity detector
2. Preparation of Phosphate Solutions:
-
Prepare a stock solution of phosphate at a high concentration (e.g., 100 mM).
-
From the stock solution, prepare a series of phosphate standard solutions at various concentrations (e.g., 1 mM to 40 mM) in the desired buffer and ionic strength (e.g., 100 mM BES, 80 mM NaCl).[5][6]
-
Adjust the pH of each solution to the desired level (e.g., 4.0, 5.5, or 7.0) using HCl or NaOH.[6]
3. Binding Assay:
-
Accurately weigh a specific amount of this compound (e.g., 400 mg) into multiple flasks.[6]
-
Add a defined volume (e.g., 150 mL) of a phosphate solution of known concentration to each flask.[6]
-
Incubate the flasks in an orbital shaker at a constant temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 2-6 hours).[5][9]
4. Sample Analysis:
-
After incubation, draw a sample from each flask and filter it through a 0.2 µm syringe filter to remove the polymer-phosphate complex.[6]
-
Dilute the filtered samples as necessary to fall within the linear range of the ion chromatograph.
-
Analyze the samples by ion chromatography to determine the concentration of unbound phosphate.
5. Data Calculation:
-
Unbound Phosphate (mM): Determined from the ion chromatography data using a calibration curve generated from the phosphate standards.
-
Bound Phosphate (mM): Calculated as: Initial Phosphate Concentration - Unbound Phosphate Concentration.
-
Binding Capacity (mmol/g): Calculated as: (Bound Phosphate Concentration (mmol/L) * Volume of Solution (L)) / Weight of Sevelamer (g).
Visualizations
Caption: Mechanism of this compound phosphate binding.
Caption: Workflow for an in vitro sevelamer binding assay.
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. Sevelamer - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. banglajol.info [banglajol.info]
- 7. Phosphate Binders and Non-Phosphate Effects in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. US7846425B2 - Process for the preparation of this compound and formulation thereof - Google Patents [patents.google.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Binding interactions with sevelamer and polystyrene sulfonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. valleyinternational.net [valleyinternational.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
strategies to minimize batch-to-batch variability of sevelamer hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of sevelamer hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound?
Batch-to-batch variability in this compound, a non-absorbed phosphate-binding polymer, primarily stems from the manufacturing process itself. The extent of cross-linking during synthesis is highly sensitive to manufacturing conditions.[1] This sensitivity can lead to variations in the therapeutic properties of the drug substance between different manufacturing batches.[1] Key factors contributing to this variability include inconsistencies in the cross-linking reaction, which affects the polymer's structure and, consequently, its phosphate-binding capacity.[2][3][4]
Q2: What are the critical quality attributes (CQAs) of this compound that should be monitored to ensure consistency?
To ensure batch-to-batch consistency and therapeutic equivalence, several critical quality attributes (CQAs) of this compound must be tightly controlled. According to regulatory guidance and published literature, these include:
-
Phosphate Binding Capacity (PBC): This is a direct measure of the drug's efficacy.[1][2] The typical range for phosphate binding capacity is between 4.7 and 6.4 mmol/g.[2][3]
-
Degree of Cross-linking: This structural characteristic is crucial as it influences the polymer's swelling properties and phosphate binding affinity.[1][5] A consistent degree of cross-linking is essential for predictable performance.[2][3]
-
Total Titratable Amines: This parameter serves as a surrogate for assay and provides an indirect measure of the phosphate binding capacity.[1]
-
Particle Size Distribution: Particle size can affect the rate and extent of phosphate binding.[5][6]
-
Swelling Index: The swelling index is related to the degree of cross-linking and can impact the drug's interaction with phosphate in the gastrointestinal tract.[1][6]
-
Chloride Content: As a hydrochloride salt, the chloride content is a measure of the degree of protonation of the amine groups.[1][2][6]
Q3: How can Process Analytical Technology (PAT) be applied to minimize variability?
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[7][8] For this compound, PAT can be implemented to:
-
Real-time Monitoring: Implement in-line or on-line analytical tools to monitor critical process parameters (CPPs) that affect CQAs during the synthesis and cross-linking reactions.[7] This allows for immediate adjustments to maintain process consistency.
-
Process Understanding: Utilize PAT data to gain a deeper understanding of the manufacturing process and the relationship between process parameters and final product quality.
-
Predictive Control: Develop process models to predict the final product attributes based on real-time data, enabling proactive control to prevent deviations.[9]
By integrating PAT, manufacturers can move from a reactive "testing to document quality" approach to a proactive "building quality in" paradigm, significantly reducing batch-to-batch variability.[9][10]
Troubleshooting Guides
Issue 1: Inconsistent Phosphate Binding Capacity (PBC)
-
Potential Cause: Variation in the degree of cross-linking. The extent of cross-linking is highly sensitive to manufacturing conditions.[1]
-
Troubleshooting Steps:
-
Review and Standardize Cross-linking Reaction Conditions: Tightly control parameters such as temperature, reaction time, and the ratio of polyallylamine to the cross-linking agent (epichlorohydrin).[2][3]
-
Raw Material Qualification: Ensure consistent quality of incoming raw materials, particularly the polyallylamine hydrochloride and epichlorohydrin, as variability in these can impact the final product.[11][12]
-
In-Process Controls: Implement in-process checks to monitor the progress of the cross-linking reaction.
-
Characterization: Use analytical techniques like solid-state 13C NMR to quantify the degree of cross-linking for each batch.[6][13]
-
Issue 2: Variable Particle Size Distribution
-
Potential Cause: Inconsistent milling or grinding processes.
-
Troubleshooting Steps:
-
Optimize Milling Parameters: Validate and standardize the milling process, including mill type, speed, and duration.
-
Sieving and Classification: Employ precise sieving and air classification methods to achieve a consistent and desired particle size range.
-
Particle Size Analysis: Routinely measure the particle size distribution of each batch using techniques like laser diffraction.[6]
-
Issue 3: Out-of-Specification Swelling Index
-
Potential Cause: Directly related to the degree of cross-linking. Higher cross-linking leads to a lower swelling index and vice-versa.
-
Troubleshooting Steps:
-
Control Cross-linking: As with inconsistent PBC, the primary solution is to strictly control the cross-linking reaction parameters.
-
Correlate with PBC: Establish a correlation between the swelling index and phosphate binding capacity for better process control.
-
Quantitative Data Summary
Table 1: Key Quality Attributes and Acceptance Criteria for this compound
| Critical Quality Attribute | Acceptance Criteria/Range | Reference |
| Phosphate Binding Capacity | 4.7 - 6.4 mmol/g | [2][3] |
| Degree of Cross-linking | 12% - 18% | [2][3] |
| Total Titratable Amines | 9.6 - 12.9 mmol/g | [1] |
| Chloride Content | 3.74 - 5.6 meq/g | [2][3] |
Experimental Protocols
Protocol 1: Determination of Phosphate Binding Capacity (PBC) by Ion Chromatography
This protocol is based on the principle of incubating this compound with a known concentration of phosphate solution and then measuring the unbound phosphate concentration using ion chromatography.[14]
Methodology:
-
Preparation of Phosphate Standard Solutions: Prepare a series of phosphate standard solutions of known concentrations.
-
Incubation:
-
Separation: Filter the mixture to separate the polymer-phosphate complex from the solution containing unbound phosphate.
-
Quantification: Analyze the filtrate for unbound phosphate concentration using a validated ion chromatography method.[14]
-
Calculation: The phosphate binding capacity is calculated as the difference between the initial and unbound phosphate concentrations, divided by the weight of the this compound used.
Protocol 2: Quantification of Degree of Cross-linking by Solid-State 13C NMR
Methodology:
-
Sample Preparation: Pack the this compound powder into a solid-state NMR rotor.
-
NMR Analysis: Acquire a quantitative 13C solid-state NMR spectrum of the sample.
-
Data Analysis:
-
Identify the peaks corresponding to the carbon atoms involved in the cross-linking and the uncross-linked amine groups.
-
Integrate the peak areas of these specific signals.
-
Calculate the degree of cross-linking by taking the ratio of the integrated area of the cross-linked carbons to the total area of the relevant carbon signals.[6][13]
-
Visualizations
Caption: Workflow for determining Phosphate Binding Capacity.
Caption: Factors influencing Sevelamer HCl variability.
References
- 1. tga.gov.au [tga.gov.au]
- 2. US7846425B2 - Process for the preparation of this compound and formulation thereof - Google Patents [patents.google.com]
- 3. US20100092421A1 - Process for the Preparation of this compound and Formulation Thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tga.gov.au [tga.gov.au]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. stepscience.com [stepscience.com]
- 8. プロセス分析テクノロジー | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. blog.minitab.com [blog.minitab.com]
- 10. Process Analytical Technology (PAT) | Bruker [bruker.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sevelamer Hydrochloride vs. Sevelamer Carbonate: A Comprehensive Comparative Analysis for Drug Development Professionals
An in-depth evaluation of two prominent non-calcium, non-metal phosphate binders, sevelamer hydrochloride and sevelamer carbonate, reveals critical differences in their effects on acid-base balance, while demonstrating comparable efficacy in phosphate reduction. This guide synthesizes key experimental data, outlines detailed methodologies, and provides visual representations of mechanisms and workflows to inform researchers, scientists, and drug development professionals in the field of chronic kidney disease (CKD) and mineral and bone disorder (MBD).
Sevelamer, a non-absorbable polymer, is a cornerstone in the management of hyperphosphatemia in CKD patients. It effectively binds to dietary phosphate within the gastrointestinal tract, preventing its absorption into the bloodstream.[1] The two available formulations, this compound and sevelamer carbonate, share the same active polymer and thus the same primary mechanism of phosphate binding.[2] However, their differing anionic components lead to distinct clinical profiles, particularly concerning metabolic acidosis, a common complication in CKD.
Quantitative Comparison of Clinical Endpoints
Clinical studies have consistently demonstrated the bioequivalence of this compound and sevelamer carbonate in terms of their phosphate-lowering capabilities.[3][4] The primary divergence lies in their impact on serum bicarbonate levels. This compound has been associated with a decrease in serum bicarbonate, potentially exacerbating metabolic acidosis, whereas sevelamer carbonate, a buffered formulation, does not share this adverse effect and can even improve bicarbonate levels.[3][4] Gastrointestinal side effects are generally comparable between the two formulations.[5][6]
| Parameter | This compound | Sevelamer Carbonate | Key Findings |
| Serum Phosphorus Control | Equivalent to Sevelamer Carbonate | Equivalent to this compound | Both formulations are equally effective in lowering serum phosphorus levels in CKD patients on dialysis.[4][5] In a randomized crossover study, mean serum phosphorus was 1.7 ± 0.4 mmol/L for the hydrochloride salt and 1.6 ± 0.5 mmol/L for the carbonate salt.[4][7] |
| Serum Bicarbonate Levels | Associated with a decrease in serum bicarbonate. | Can increase serum bicarbonate levels. | Clinical trials have shown a statistically significant difference in the effect on plasma bicarbonate and pH levels between the two drugs.[5] One study reported a 2.7 ± 3.7 mmol/L increase in serum bicarbonate with sevelamer carbonate, while no significant change was observed with this compound.[4][7] |
| Metabolic Acidosis Risk | Increased risk of or worsening of metabolic acidosis. | Lower risk; may help in managing metabolic acidosis. | Due to its hydrochloride content, this formulation can contribute to acidosis.[3] The carbonate form is buffered and does not pose this risk.[3] |
| Gastrointestinal Side Effects | Nausea, vomiting, diarrhea, constipation.[6] | Nausea, vomiting, diarrhea, constipation.[6] | Studies have found no significant difference in the incidence of gastrointestinal complications between the two formulations.[5] |
Experimental Protocols
In Vitro Phosphate-Binding Capacity Assay
This protocol is a generalized representation based on methodologies described in in-vitro studies comparing phosphate binders.[8][9]
Objective: To determine and compare the phosphate-binding capacity of this compound and sevelamer carbonate under simulated gastrointestinal pH conditions.
Materials:
-
This compound and sevelamer carbonate tablets
-
Phosphate standard solutions (e.g., 1-40 mM)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Incubator shaker or USP Dissolution Apparatus II
-
Ion chromatography or a suitable phosphate quantification method
Methodology:
-
Preparation of Phosphate Solutions: A series of phosphate solutions with varying concentrations are prepared to simulate different dietary phosphate loads. The pH of these solutions is adjusted to mimic the conditions of the stomach (e.g., pH 4) and the small intestine (e.g., pH 7).
-
Incubation: A known quantity of crushed this compound or sevelamer carbonate is added to a defined volume of each phosphate solution.
-
Agitation: The samples are agitated at a constant temperature (e.g., 37°C) for a predetermined duration to allow for phosphate binding to reach equilibrium.
-
Sampling and Analysis: At specified time points, aliquots of the supernatant are collected, filtered, and analyzed for unbound phosphate concentration using a validated analytical method like ion chromatography.
-
Calculation of Binding Capacity: The amount of phosphate bound by the sevelamer polymer is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is typically expressed as mmol of phosphate bound per gram of sevelamer.
Clinical Trial Protocol for Comparative Efficacy and Safety
This protocol is a generalized representation based on methodologies described in clinical trials comparing this compound and sevelamer carbonate.[5][7][10]
Objective: To compare the efficacy and safety of this compound and sevelamer carbonate in controlling serum phosphorus and their effects on acid-base status in hemodialysis patients.
Study Design: A randomized, controlled, crossover, or parallel-group clinical trial.
Patient Population: Patients with end-stage renal disease (ESRD) on maintenance hemodialysis with hyperphosphatemia.
Methodology:
-
Washout Period: Patients discontinue their current phosphate binders for a specified period (e.g., 2 weeks) to establish a baseline serum phosphorus level.
-
Randomization: Eligible patients are randomly assigned to receive either this compound or sevelamer carbonate.
-
Treatment Phase: Patients receive their assigned treatment at a prescribed dose (e.g., 800 mg three times daily with meals) for a defined period (e.g., 4-8 weeks). The dose may be titrated to achieve a target serum phosphorus level.
-
Data Collection: Blood samples are collected at baseline and at regular intervals throughout the study to measure serum phosphorus, calcium, bicarbonate, and pH. Adverse events, particularly gastrointestinal symptoms, are recorded.
-
Crossover (if applicable): In a crossover design, after a washout period, patients are switched to the alternate treatment for the same duration.
-
Statistical Analysis: The primary endpoint is typically the change in serum phosphorus from baseline. Secondary endpoints include changes in serum bicarbonate, pH, and the incidence of adverse events. Statistical tests are used to compare the outcomes between the two treatment groups.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of sevelamer and a typical experimental workflow for its comparative analysis.
Caption: Mechanism of action of sevelamer in the gastrointestinal tract.
Caption: Generalized workflow of a comparative clinical trial.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sevelamer carbonate in the treatment of hyperphosphatemia in patients with chronic kidney disease on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized, crossover design study of sevelamer carbonate powder and this compound tablets in chronic kidney disease patients on haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the effect of sevelamer carbonate and this compound on plasma pH, bicarbonate and gastrointestinal complications in patients undergoing maintenance hemodialysis [jrenendo.com]
- 6. Gastrointestinal complications induced by sevelamer crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized, crossover design study of sevelamer carbonate powder and this compound tablets in chronic kidney disease patients on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
in vitro comparison of sevelamer hydrochloride and lanthanum carbonate
A Comparative Guide for Researchers and Drug Development Professionals
In the management of hyperphosphatemia, a critical concern for patients with chronic kidney disease, phosphate binders are a cornerstone of therapy. Among the non-calcium-based options, sevelamer hydrochloride and lanthanum carbonate are frequently prescribed. Understanding their distinct in vitro characteristics is paramount for researchers, scientists, and drug development professionals in optimizing existing therapies and innovating new solutions. This guide provides an objective, data-driven comparison of these two agents, detailing their performance in key in vitro assays and the experimental protocols to replicate these findings.
Quantitative Performance at a Glance
The following tables summarize the key in vitro performance metrics of this compound and lanthanum carbonate based on published experimental data.
Table 1: Phosphate Binding Affinity (K₁) at Varying pH
| Phosphate Binder | pH 3 | pH 5-7 | pH Independence |
| Lanthanum Carbonate | 6.1 ± 1.0 mM⁻¹[1][2] | 6.1 ± 1.0 mM⁻¹[1][2] | Yes[1][2] |
| This compound | 0.025 ± 0.002 mM⁻¹[1][2] | 1.5 ± 0.8 mM⁻¹[1][2] | No[1][2] |
Table 2: Influence of Bile Acids on Phosphate Binding
| Phosphate Binder | Presence of 30 mM Bile Salts |
| Lanthanum Carbonate | No displacement of bound phosphate[1] |
| This compound | 50% loss of bound phosphate[1] |
Table 3: Dissolution Time and Carbon Dioxide (CO₂) Production
| Phosphate Binder | Dissolution Time (minutes) | CO₂ Volume Released (arbitrary units) |
| Lanthanum Carbonate | 58 ± 2.4[3][4] | 53.2 ± 7.8[3][4] |
| This compound | 10.3 ± 0.8[3][4] | 2.3 ± 1.8[3][4] |
Key In Vitro Experimental Protocols
To ensure the reproducibility and accurate comparison of in vitro performance, detailed experimental protocols are essential. The following sections outline the methodologies for critical assays.
Phosphate Binding Equilibrium Study
This experiment determines the maximum phosphate binding capacity and affinity of the binders at equilibrium.
Experimental Workflow:
Caption: Workflow for the in vitro phosphate binding equilibrium study.
Detailed Methodology:
-
Preparation of Phosphate Solutions: A series of standard phosphate solutions with concentrations ranging from approximately 1.0 to 38.7 mM are prepared.[5] These solutions are typically buffered to specific pH values (e.g., 4.0, 5.5, and 7.0) to simulate different regions of the gastrointestinal tract.[6][7] The buffer system should not interfere with phosphate binding; a common choice is N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer with sodium chloride.[8]
-
Incubation: A precisely weighed amount of the phosphate binder (this compound or lanthanum carbonate) is added to a fixed volume of each phosphate standard solution.[5] The mixtures are then incubated, typically at 37°C for a sufficient duration (e.g., 2 hours) to reach equilibrium, with constant agitation using an orbital shaker.[6]
-
Separation: After incubation, the solid phase (binder with bound phosphate) is separated from the liquid phase (containing unbound phosphate). This is achieved through filtration (e.g., using a 0.45 µm filter) or centrifugation.[9]
-
Quantification of Unbound Phosphate: The concentration of unbound phosphate in the filtrate or supernatant is determined using a validated analytical method. Common techniques include:
-
Ion Chromatography (IC): This method separates and quantifies ions based on their affinity for an ion-exchange resin.[9] It is a highly specific and sensitive technique for phosphate analysis.
-
UV-Vis Spectrophotometry: This technique involves a colorimetric reaction where phosphate reacts with a reagent (e.g., ammonium molybdate) to form a colored complex, the absorbance of which is proportional to the phosphate concentration.[10]
-
-
Data Analysis: The amount of phosphate bound to the polymer is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The results are often analyzed using the Langmuir approximation to determine the binding affinity constant (k₁) and the maximum binding capacity (k₂).[5]
In Vitro Dissolution and Gas Production
This experiment assesses the dissolution rate of the binders and the potential for gas production, which can be a factor in gastrointestinal tolerance.
Experimental Workflow:
Caption: Workflow for in vitro dissolution and gas production analysis.
Detailed Methodology:
-
Preparation of Simulated Gastric Fluid: A simulated gastric fluid is prepared, typically with a pH of 1.2, containing sodium chloride and pepsin to mimic the stomach environment.[3]
-
Dissolution Time Measurement: A tablet of the phosphate binder is placed in the simulated gastric fluid at 37°C. The time taken for the tablet to completely disintegrate is recorded.[3][4]
-
Carbon Dioxide (CO₂) Measurement: The reaction of the binder (particularly carbonate-based binders) with the acidic medium can release CO₂. This evolved gas is collected, often by displacing water in an inverted graduated cylinder, and the volume is measured.[3][4]
Signaling Pathways and Logical Relationships
The primary mechanism of action for both this compound and lanthanum carbonate is the physical binding of dietary phosphate in the gastrointestinal tract, thereby preventing its absorption into the bloodstream. This interaction is governed by physicochemical principles rather than complex biological signaling pathways.
Caption: Mechanism of action for phosphate binders in the GI tract.
Conclusion
The in vitro data clearly demonstrate that lanthanum carbonate possesses a higher and more stable phosphate binding affinity across the physiological pH range of the gastrointestinal tract compared to this compound.[1][2] Furthermore, its binding is not compromised by the presence of bile acids, a notable advantage over this compound.[1] However, this compound exhibits a faster dissolution time and produces significantly less carbon dioxide in an acidic environment, which may have implications for gastrointestinal tolerability.[3][4]
This guide provides a foundational in vitro comparison to aid researchers and drug development professionals in their evaluation of these phosphate binders. The detailed experimental protocols offer a framework for conducting further comparative studies and for the development of novel phosphate-binding agents with improved efficacy and tolerability profiles. It is important to note that while in vitro studies provide valuable mechanistic insights, their findings must be correlated with in vivo data to fully understand the clinical performance of these drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - SK [thermofisher.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Modeling of Phosphate Sorption Process on the Surface of Rockfos® Material Using Langmuir Isotherms [mdpi.com]
- 10. assets.ctfassets.net [assets.ctfassets.net]
A Comparative Analysis of Sevelamer Hydrochloride and Other Non-Calcium-Based Phosphate Binders
For Researchers, Scientists, and Drug Development Professionals
In the management of hyperphosphatemia in patients with chronic kidney disease (CKD), particularly those on dialysis, the choice of phosphate binder is a critical therapeutic decision. While calcium-based binders have historically been used, concerns over calcium loading and its potential contribution to cardiovascular calcification have led to the increased use of non-calcium-based agents. This guide provides a detailed comparative study of sevelamer hydrochloride and other prominent non-calcium binders, including lanthanum carbonate, sucroferric oxyhydroxide, bixalomer, and ferric citrate. The information is supported by experimental data to aid in research and development.
Mechanism of Action of this compound
This compound is a non-absorbable, calcium- and metal-free polymer that binds dietary phosphate in the gastrointestinal (GI) tract, thereby preventing its absorption into the bloodstream.[1][2][3][4][5] The polymer contains multiple amine groups that become protonated in the acidic environment of the stomach.[3] As it moves into the small intestine, these protonated amines bind to negatively charged phosphate ions, forming an insoluble complex that is excreted in the feces.[3] This process effectively reduces the overall phosphate load in the body.[3]
Beyond its primary phosphate-binding activity, this compound is known for its pleiotropic effects.[4][6][7][8] It can also bind to bile acids, which may contribute to a reduction in total and low-density lipoprotein (LDL) cholesterol.[1][3] Additionally, some studies suggest it can bind to advanced glycation end products (AGEs) and uremic toxins, potentially reducing inflammation and oxidative stress.[4][8][9]
Comparative Efficacy and Safety
The following tables summarize the comparative performance of this compound against other non-calcium-based phosphate binders based on data from various clinical studies.
Table 1: Comparison of Serum Phosphorus Control
| Comparison | This compound | Other Non-Calcium Binder | Study Finding |
| vs. Bixalomer | Started at 3.0 or 6.0 g/day (max 9.0 g/day ) | Started at 1.5 g/day (max 7.5 g/day ) | Bixalomer was non-inferior to sevelamer in reducing serum phosphate after 12 weeks.[10] In another study, switching to the same dosage of bixalomer resulted in a significant reduction in serum phosphorus.[11] |
| vs. Lanthanum Carbonate | 4,800–6,400 mg/day | 2,250–3,000 mg/day | No significant difference in serum phosphorus reduction in the primary analysis of a crossover study.[12] However, a meta-analysis found lanthanum carbonate to be more effective in lowering serum phosphorus.[13] |
| vs. Sucroferric Oxyhydroxide | Starting dose of 4.8 g/day | Starting dose of 1,000 mg iron/day | Sucroferric oxyhydroxide was non-inferior to sevelamer in reducing serum phosphorus at 12 weeks, with a lower pill burden.[14] Meta-analyses show no significant difference in efficacy.[15][16] |
| vs. Ferric Citrate | 400 mg, thrice daily | 1g (210 mg ferric iron), twice daily | Ferric citrate showed a significant effect in reducing elevated phosphorus levels compared to sevelamer plus iron supplement.[17][18] |
Table 2: Effects on FGF-23 and PTH
| Binder | Effect on FGF-23 | Effect on PTH |
| This compound | Significantly reduces FGF-23 levels.[19][20][21] | Can lead to a decrease in PTH levels.[2][19] |
| Lanthanum Carbonate | A study showed a transient decrease in PTH after a single dose.[22] | A study showed a transient decrease in PTH after a single dose.[22] |
| Sucroferric Oxyhydroxide | No significant difference in i-PTH reduction compared to sevelamer.[16] | No significant difference in i-PTH reduction compared to sevelamer.[16] |
| Bixalomer | No significant changes in whole PTH when switching from sevelamer.[11] | No significant changes in whole PTH when switching from sevelamer.[11] |
Table 3: Pleiotropic Effects on Lipids and Inflammation
| Binder | Effect on Lipid Profile | Effect on Inflammatory Markers (e.g., hs-CRP) |
| This compound | Significantly reduces total and LDL cholesterol.[6][23][24] Can increase HDL cholesterol.[6] | Significantly reduces hs-CRP levels.[25][26][27] |
| Bixalomer | Switching from sevelamer to bixalomer resulted in a significant decrease in HDL-C and a significant increase in LDL-C, suggesting less beneficial effects on lipid metabolism.[28] | Not extensively reported in the provided results. |
| Ferric Citrate | Significantly improves iron parameters (e.g., reduces TIBC).[17][18] | Not extensively reported in the provided results. |
Table 4: Comparative Adverse Events
| Comparison | This compound | Other Non-Calcium Binder | Key Findings on Adverse Events |
| vs. Bixalomer | Higher incidence of adverse events. | Lower incidence of adverse events and did not promote acidosis.[10] | Bixalomer was associated with fewer adverse reactions.[10] |
| vs. Lanthanum Carbonate | Gastrointestinal side effects are common.[29] | Generally well-tolerated. | A meta-analysis suggested lanthanum has a favorable safety profile.[30] |
| vs. Sucroferric Oxyhydroxide | Higher incidence of gastrointestinal adverse events. | Lower incidence of gastrointestinal adverse events.[15][16] | Sucroferric oxyhydroxide has a better gastrointestinal tolerability profile.[15][16] |
| vs. Ferric Citrate | Common side effects include nausea, vomiting, and constipation.[29] | Side effects can include diarrhea, discolored feces, and constipation.[31] | User-reported positive effects were higher for ferric citrate (50%) compared to sevelamer (25%).[32] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of experimental protocols from key comparative studies.
Randomized, Open-Label, Crossover Study: Sevelamer vs. Calcium Acetate
-
Objective: To evaluate the safety and effectiveness of this compound in controlling hyperphosphatemia compared to calcium acetate in hemodialysis patients.[33][34]
-
Study Design: An open-label, randomized, crossover study.[33][34]
-
Patient Population: 84 stable hemodialysis patients from eight centers.[33]
-
Methodology:
-
A 2-week phosphate binder washout period.
-
Patients were randomized to receive either this compound or calcium acetate.
-
Dosages were titrated upwards over an 8-week period to achieve improved phosphate control.
-
A second 2-week washout period followed.
-
Patients then crossed over to the alternate treatment for another 8-week period.[33][34]
-
-
Primary Endpoint: Change in serum phosphate levels.
-
Key Findings: Both binders showed a similar decrease in serum phosphate. However, 22% of patients on calcium acetate developed hypercalcemia (>11.0 mg/dL) compared to 5% on sevelamer.[33] Sevelamer treatment also resulted in a 24% mean decrease in LDL cholesterol.[33][34]
Randomized, Open-Label, Non-Inferiority Study: Bixalomer vs. This compound
-
Objective: To compare the efficacy and safety of bixalomer versus this compound for controlling hyperphosphatemia in hemodialysis patients.[10]
-
Study Design: A multicenter, randomized, open-label, non-inferiority study.[10]
-
Patient Population: 110 hemodialysis patients (55 randomized to each group).[10]
-
Methodology:
-
Patients were randomized to receive either bixalomer or this compound.
-
The initial dose of bixalomer was 1.5 g/day , adjusted to a maximum of 7.5 g/day .
-
The initial dose of this compound was 3.0 or 6.0 g/day , adjusted to a maximum of 9.0 g/day .
-
Treatment was continued for 12 weeks.[10]
-
-
Primary Endpoint: Serum phosphate level at the completion of treatment. The non-inferiority margin was set at a difference of <1.0 mg/dL.[10]
-
Key Findings: The difference in the mean serum phosphate level between the two groups was 0.31 mg/dL, with the upper limit of the 95% confidence interval being less than the non-inferiority margin, confirming the non-inferiority of bixalomer. The incidence of adverse events was lower in the bixalomer group.[10]
Conclusion
This compound remains a cornerstone in the management of hyperphosphatemia, offering effective phosphate control without contributing to calcium load. Its beneficial pleiotropic effects on lipid profiles and markers of inflammation are significant advantages. However, newer non-calcium-based binders present viable alternatives with distinct profiles. Sucroferric oxyhydroxide and bixalomer demonstrate comparable efficacy in phosphate reduction but with improved gastrointestinal tolerability and lower pill burdens. Ferric citrate offers the dual benefit of phosphate control and iron repletion. The choice of a non-calcium-based phosphate binder should be individualized based on the patient's clinical profile, including comorbidities, tolerability, and specific therapeutic goals beyond phosphate control. This comparative guide provides a foundation for further research and informed clinical decision-making in this evolving therapeutic landscape.
References
- 1. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Sevelamer - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sevelamer revisited: pleiotropic effects on endothelial and cardiovascular risk factors in chronic kidney disease and end-stage renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pleiotropic effects of the non-calcium phosphate binder sevelamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Randomized controlled trial of bixalomer versus this compound in hemodialysis patients with hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical effects of the new phosphorus binder, bixalomer in hemodialysis patients switched from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. karger.com [karger.com]
- 15. Efficacy and safety of sucroferric oxyhydroxide versus sevelamer carbonate: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of sucroferric oxyhydroxide versus sevelamer carbonate: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Long-term sevelamer treatment lowers serum fibroblast growth factor 23 accompanied with increasing serum Klotho levels in chronic haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scienceopen.com [scienceopen.com]
- 23. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 24. Effects of Sevelamer and Calcium-Based Phosphate Binders on Lipid and Inflammatory Markers in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Effect of sevelamer on dyslipidemia and chronic inflammation in maintenance hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Effects of switching from this compound to bixalomer on laboratory parameters in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. drugs.com [drugs.com]
- 30. dovepress.com [dovepress.com]
- 31. Efficacy and Safety of Ferric Citrate on Hyperphosphatemia among Chinese Patients with Chronic Kidney Disease Undergoing Hemodialysis: A Phase III Multicenter Randomized Open-Label Active-Drug-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. drugs.com [drugs.com]
- 33. A comparison of the calcium-free phosphate binder this compound with calcium acetate in the treatment of hyperphosphatemia in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Assessing the Reproducibility of Sevelamer Hydrochloride Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthesis methods for sevelamer hydrochloride, a non-absorbed phosphate-binding polymer used in the management of hyperphosphatemia. The reproducibility of a synthesis method is critical for consistent drug quality and performance. This document outlines key quantitative data from various synthesis protocols, details experimental procedures, and visualizes a general synthesis workflow to aid researchers in selecting and optimizing a robust and reproducible manufacturing process.
Comparative Analysis of Synthesis Methods
The synthesis of this compound primarily involves the crosslinking of polyallylamine. The choice of starting material, crosslinking agent, and reaction conditions significantly impacts the final product's characteristics, including its phosphate-binding capacity and purity. The following table summarizes quantitative data from different published synthesis methods.
| Parameter | Method 1: Epichlorohydrin Crosslinking | Method 2: 1-Halo-3-sulfonyloxy-2-propyl alcohol Crosslinking |
| Starting Material | Polyallylamine Hydrochloride or Allylamine | Polyallylamine Hydrochloride |
| Crosslinking Agent | Epichlorohydrin | 1-bromo-3-p-toluenesulfonyl-2-propanol or 1-chloro-3-p-toluenesulfonyl-2-propanol |
| Overall Yield | Reported up to 74% (from allylamine)[1] | Not explicitly stated in provided documents, but process is described as high-yielding. |
| Phosphate Binding Capacity | 4.7 to 6.4 mmol/g[2][3][4] | 5.0 to 6.0 mmol/g[5] |
| Chloride Content | 3.74 to 5.6 meq/g[2][3][4] | ~16.5%[6] |
| Reaction Time | Polymerization: 24-28 hours; Crosslinking: 10-15 hours[1] | 4 hours[5][6] |
| Key Reaction Conditions | Polymerization at 88-90°C; Crosslinking pH 9-13[1] | pH 10-11, 70-75°C[5][6] |
Experimental Protocols
Reproducibility is intrinsically linked to the precise execution of experimental protocols. Below are detailed methodologies for the key synthesis approaches.
Method 1: Synthesis of this compound via Epichlorohydrin Crosslinking
This method starts with allylamine, which is first polymerized and then crosslinked.
Step 1: Synthesis of Polyallylamine Hydrochloride
-
In a reaction vessel, warm allylamine (e.g., 120.0g) to 40-50°C.[1]
-
Slowly add 36% hydrochloric acid (e.g., 1200g of an aqueous solution) while maintaining the temperature.[1]
-
Continue stirring for 30 minutes to 1 hour after the addition is complete, ensuring the pH is between 1 and 2.[1]
-
The total reaction time is typically 3-4 hours.[1]
-
Evaporate the solvent at 80°C to obtain the allylamine hydrochloride monomer.[1]
-
Polymerize the monomer in the presence of an azo initiator at 88-90°C for 24-28 hours to form polyallylamine hydrochloride.[1]
Step 2: Crosslinking with Epichlorohydrin
-
Dissolve the polyallylamine hydrochloride (e.g., 96g) in water (e.g., 144g).[1]
-
Adjust the pH to 9-13 by slowly adding an alkali solution, such as 50% potassium hydroxide.[1]
-
Maintain the temperature at 20-40°C and stir for 3-4 hours to obtain the free polyallylamine base.[1]
-
React the polyallylamine with epichlorohydrin (typically 5-12% by weight of the polyallylamine hydrochloride) for 10-15 hours to form the crosslinked polymer.[1][3]
-
The resulting this compound is then washed with water to remove salts and dried, for instance, in a fluidized bed dryer at 25-90°C.[2][3][4]
Method 2: Synthesis of this compound using 1-Halo-3-sulfonyloxy-2-propyl alcohol as Crosslinker
This method utilizes a pre-formed polyallylamine hydrochloride.
-
In a 500mL flask, dissolve polyallylamine hydrochloride (e.g., 150.0g of a 30% aqueous solution) in deionized water.[5][6]
-
Adjust the pH of the solution to 10-11 using sodium hydroxide.[5][6]
-
Separately, dissolve the crosslinking agent, 1-bromo-3-p-toluenesulfonyl-2-propanol (e.g., 13.0g), in a suitable organic solvent like acetonitrile.[5][6]
-
Add the crosslinker solution dropwise to the polyallylamine solution.[5][6]
-
Heat the reaction mixture to 70-75°C and maintain for 4 hours.[5][6]
-
After the reaction is complete, cool the mixture and adjust the pH to 1-2 with hydrochloric acid to precipitate the crude this compound.[5][6]
-
Filter the crude product and purify by dispersing it in deionized water, adjusting the pH to 10.0-11.0 with sodium hydroxide, filtering, washing with deionized water, and finally drying the solid product in a vacuum at 70°C for 8 hours.[6]
Synthesis Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.
Caption: Generalized workflow for this compound synthesis.
In Vitro Binding Study Considerations
To ensure the functional reproducibility of the synthesized this compound, standardized in vitro binding studies are recommended.
-
Equilibrium Binding Study : This should be conducted to determine the Langmuir binding constants, k1 and k2. It is recommended to repeat the study at least 12 times.[7]
-
Kinetic Binding Study : This study supports the equilibrium binding data and should be performed with and without acid pre-treatment at pH 4 and pH 7.[7]
-
Conditions : All incubations should be performed at 37°C in a medium containing 80 mM NaCl and 100 mM N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid.[7] Whole tablets or the powdered product should be used.[7] The unbound phosphate is measured in the filtrate to calculate the amount bound to the polymer.[7]
By carefully controlling the synthesis parameters detailed in the protocols and verifying the product's performance through standardized binding assays, researchers can enhance the reproducibility of this compound synthesis, leading to a more consistent and effective drug product.
References
- 1. CN103159881A - Preparation method for this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20100092421A1 - Process for the Preparation of this compound and Formulation Thereof - Google Patents [patents.google.com]
- 4. US7846425B2 - Process for the preparation of this compound and formulation thereof - Google Patents [patents.google.com]
- 5. CN102675510A - Synthesis process of Sevelamer - Google Patents [patents.google.com]
- 6. Synthesis process of Sevelamer - Eureka | Patsnap [eureka.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
comparative effectiveness of sevelamer hydrochloride in different uremic toxin models
A Comparative Guide to the Effectiveness of Sevelamer Hydrochloride in Different Uremic Toxin Models
Introduction
Sevelamer, a non-absorbable phosphate-binding polymer, is primarily used to manage hyperphosphatemia in patients with chronic kidney disease (CKD). Beyond its established role in phosphate control, there is growing interest in its potential to bind and reduce the systemic levels of various uremic toxins, which are implicated in the progression of CKD and its cardiovascular complications.[1] Sevelamer is available in two forms: this compound (Renagel®) and sevelamer carbonate (Renvela®).[2][3] This guide provides a comparative analysis of the effectiveness of sevelamer in binding different uremic toxins based on available in vitro and in vivo experimental data.
Mechanism of Action
This compound is a cationic polymer that becomes protonated in the intestine.[4] The positively charged amine groups on the polymer backbone interact with negatively charged ions, such as dietary phosphate, through ionic and hydrogen bonding, preventing their absorption into the bloodstream.[4] The polymer itself is not absorbed and is excreted in the feces along with the bound ions.[2] This same mechanism is hypothesized to allow sevelamer to bind to other anionic molecules, including various uremic toxins or their precursors in the gastrointestinal tract.
In Vitro Studies: Comparative Binding Efficacy
In vitro studies provide a controlled environment to assess the direct binding capacity of sevelamer to specific uremic toxins. The results, however, can be influenced by experimental conditions such as pH and the concentrations of both sevelamer and the toxins.
Experimental Protocols: In Vitro Adsorption Assays
A common in vitro method to evaluate the binding capacity of sevelamer involves the following steps[5][6]:
-
Incubation: A solution with a known concentration of a specific uremic toxin or its precursor is prepared.
-
Addition of Sevelamer: A specified amount of sevelamer (hydrochloride or carbonate) is added to the toxin solution.
-
pH Adjustment: The pH of the solution is adjusted to mimic physiological conditions of the gastrointestinal tract (e.g., pH 6 or 8).
-
Equilibration: The mixture is incubated for a defined period to allow binding to reach equilibrium.
-
Separation: The sevelamer-toxin complex is separated from the unbound toxin, often by centrifugation using a filter device with a molecular weight cutoff that retains the polymer.[5][7]
-
Quantification: The concentration of the unbound toxin in the filtrate is measured using techniques like high-performance liquid chromatography (HPLC).[6]
-
Calculation: The binding capacity is calculated as the difference between the initial and final concentrations of the free toxin.
Data Summary: In Vitro Binding of Uremic Toxins and Precursors
| Uremic Toxin/Precursor | Sevelamer Form | pH | Sevelamer Conc. (mg/mL) | Initial Toxin Conc. (µg/mL) | % Reduction of Toxin | Reference |
| Indoleacetic Acid (IAA) | Carbonate | 8 | 15 | 10 | 26.3% | [5][6] |
| Carbonate | 6 | 15 | 10 | 38.7% | [5][6] | |
| Carbonate | 8 | 3 | 10 | No significant effect | [5] | |
| Carbonate | 6 | 3 | 10 | No significant effect | [5] | |
| p-Cresol | Carbonate | 6 & 8 | 3 & 15 | 1 & 10 | No significant adsorption | [5][6] |
| Hydrochloride | - | - | - | 40-50% binding reported | [8][9] | |
| Indole | Carbonate | 6 & 8 | 3 & 15 | 1 & 10 | No significant adsorption | [5][6] |
| Hydrochloride | - | - | - | 10-15% binding reported | [8][9][10] |
Note: The conflicting results for p-cresol and indole binding between sevelamer carbonate and hydrochloride may be due to differences in experimental setups and the specific sevelamer salt used.[5][7]
In Vivo Studies: Clinical Efficacy in CKD Patients
Clinical trials in CKD patients provide insights into the real-world effectiveness of sevelamer on serum levels of uremic toxins. These studies often compare sevelamer to a placebo or other phosphate binders like calcium carbonate.
Experimental Protocols: Clinical Trials
Randomized controlled trials (RCTs) are the gold standard for evaluating the clinical efficacy of sevelamer. A typical study design includes[10][11][12]:
-
Patient Population: Patients with a specific stage of CKD (e.g., pre-dialysis or on hemodialysis) and often with hyperphosphatemia are recruited.
-
Randomization: Participants are randomly assigned to receive either sevelamer or a control (placebo or another phosphate binder).
-
Treatment Period: The treatment is administered for a defined period, for instance, 12 to 24 weeks.
-
Dosage: Patients receive a fixed or titrated dose of the study drug (e.g., 2400 mg of sevelamer daily).[12]
-
Data Collection: Blood samples are collected at baseline and at the end of the study to measure serum concentrations of various uremic toxins.
-
Analysis: The change in uremic toxin levels from baseline is compared between the treatment and control groups.
Data Summary: Effect of Sevelamer on Serum Uremic Toxin Levels
| Uremic Toxin | Patient Population | Sevelamer Form | Comparator | Study Duration | Outcome | Reference |
| p-Cresyl Sulfate (pCS) | Pre-dialysis CKD | Not specified | Calcium Carbonate | 24 weeks | Significant decrease vs. comparator | [10][11][12][13] |
| Hemodialysis | Hydrochloride | - | 3 months | Significant reduction from baseline | [8][9][14][15] | |
| CKD Stage 3b/4 | Carbonate | Placebo | 12 weeks | No significant change | [5][6][7] | |
| Indoxyl Sulfate (IS) | Pre-dialysis CKD | Not specified | Calcium Carbonate | 24 weeks | No significant difference vs. comparator | [10][12][13] |
| Hemodialysis | Hydrochloride | - | 3 months | No significant effect | [8][9][14][15] | |
| CKD Stage 3b/4 | Carbonate | Placebo | 12 weeks | No significant change | [5][6][7] |
Signaling Pathways and Experimental Workflow
The generation of the key protein-bound uremic toxins, indoxyl sulfate and p-cresyl sulfate, originates from the metabolism of dietary amino acids by gut microbiota.
References
- 1. Phosphate binders: Sevelamer in the prevention and treatment of hyperphosphataemia in chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sevelamer carbonate in the treatment of hyperphosphatemia in patients with chronic kidney disease on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro analysis of follow-on versions of sevelamer [gabionline.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Sevelamer on Serum Levels of Gut-Derived Uremic Toxins: Results from In Vitro Experiments and A Multicenter, Double-Blind, Placebo-Controlled, Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Uremic Toxins Serum Indoxyl Sulfate and P-Cresyl Sulfate in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on Uremic Toxins Serum Indoxyl Sulfate and P-Cresyl Sulfate in Hemodialysis Patients | Lin | Journal of Clinical Medicine Research [jocmr.org]
- 10. Protein-Bound Uremic Toxins Lowering Effect of Sevelamer in Pre-Dialysis Chronic Kidney Disease Patients with Hyperphosphatemia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. "Protein-bound Uremic Toxins Lowering Effect of Sevelamer in Pre-dialys" by Kullaya Takkavatakarn [digital.car.chula.ac.th]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on Uremic Toxins Serum Indoxyl Sulfate and P-Cresyl Sulfate in Hemodialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sevelamer Hydrochloride: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Sevelamer hydrochloride, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound is a non-absorbable phosphate-binding polymer used in the management of hyperphosphatemia. While essential for its therapeutic use, its improper disposal can pose environmental risks. This guide outlines the necessary steps for its safe handling and disposal in a laboratory setting.
Summary of Disposal Methods and Precautions
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial to prevent this chemical from entering drains or sewer systems, as it is harmful to aquatic life with long-lasting effects.[1][2][3]
| Disposal Method | Recommendation | Key Considerations |
| Incineration | Recommended | Must be a controlled process with flue gas scrubbing.[1] |
| Licensed Chemical Destruction Plant | Recommended | Ensures disposal in accordance with applicable laws and regulations.[1] |
| Landfill | For Contaminated Packaging Only | Packaging must be punctured to prevent reuse.[1] |
| Sewer System | Prohibited | Do not discharge to sewer systems.[1] |
Step-by-Step Disposal Protocol
Researchers must handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety glasses or goggles, and protective clothing.[1][3]
1. Collection of Waste:
-
Collect all waste this compound, including unused product and material from spills, in suitable, closed, and clearly labeled containers for disposal.[1][2]
2. Handling Spills:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1][2]
-
Avoid the formation of dust.[1] If tablets are crushed, moisten any dust with water before collection.[3]
-
Use spark-proof tools and explosion-proof equipment for collection.[1][2]
-
Mechanically take up the spilled material and place it in an appropriate container for disposal.[4]
-
Thoroughly clean the contaminated surface.[4]
3. Disposal of Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
4. Final Disposal of Chemical Waste:
-
Arrange for the disposal of the collected waste through a licensed and reputable chemical waste disposal service.
-
Ensure that the disposal method complies with all federal, state, and local environmental regulations.[3][4]
Ecotoxicity Data
This compound has been shown to be harmful to aquatic life with long-lasting effects.[3] It is not readily biodegradable.[3] The following table summarizes available ecotoxicity data.
| Organism | Test | Duration | Result |
| Rainbow Trout (Fish) | LC50 | 96 hours | 82 mg/L[3] |
| Daphnia magna (Crustacean) | LC50 | 48 hours | >1000 mg/L[3] |
| Pseudokirchnerellia subcapita (Green Algae) | LC50 | 72 hours | 63 mg/L[3] |
LC50 (Lethal Concentration 50): The concentration of a chemical in water that kills 50% of the test organisms in a given time period.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
